Fasiglifam
Beschreibung
This compound has been used in trials studying the treatment of Chronic Kidney Disease, Type 2 Diabetes Mellitus, and Diabetes Mellitus, Type 2.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
free fatty acid receptor 1/GPR40 agonist; structure in first source
Eigenschaften
IUPAC Name |
2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCALJIHZVNMGJ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025726 | |
| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000413-72-8 | |
| Record name | Fasiglifam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fasiglifam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FASIGLIFAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Ago-Allosteric Modulation of FFAR1 by Fasiglifam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasiglifam (TAK-875) is a potent and selective agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] It functions as an ago-allosteric modulator, enhancing glucose-dependent insulin secretion from pancreatic β-cells by acting cooperatively with endogenous free fatty acids (FFAs).[3][4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways. While this compound showed promise in clinical trials for the treatment of type 2 diabetes, its development was terminated due to concerns of drug-induced liver injury (DILI).[2][5][6][8] Understanding its mechanism of action remains crucial for the development of safer, next-generation GPR40 agonists.
Mechanism of Action: Ago-Allosteric Modulation of FFAR1
This compound is not a direct, orthosteric agonist of FFAR1 but rather an ago-allosteric modulator.[3][4][5][6][7] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as long-chain fatty acids. Upon binding, this compound induces a conformational change in the receptor that enhances the signaling efficacy of the endogenous FFAs.[4][5][6] This cooperative binding and activation lead to a more potent and sustained downstream signaling cascade, ultimately resulting in amplified glucose-stimulated insulin secretion (GSIS).[3][4][6] this compound itself exhibits partial agonist activity, but its primary therapeutic effect is derived from its synergistic interaction with circulating FFAs.[4][5][6]
Signaling Pathway
The activation of FFAR1 by this compound and FFAs initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
IP3/Ca2+ Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9]
-
DAG/PKC Pathway: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9]
The combined effects of increased intracellular Ca2+ and PKC activation lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[9]
Caption: Signaling pathway of this compound-mediated ago-allosteric modulation of FFAR1.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Species | Cell Line | Value | Reference |
| EC50 (GPR40 Activation) | Human | CHO | 72 nM | [1][2] |
| EC50 (Intracellular IP Production) | Human | CHO-hGPR40 | 72 nM | [10] |
| Ki (GPR40 Binding) | Human | - | 38 nM | [11] |
| Ki (GPR40 Binding) | Rat | - | 140 nM | [11] |
Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |
| 25 mg | 1030 ± 230 | 3.0 | 16800 ± 3400 | ~24 | [3] |
| 50 mg | 1860 ± 420 | 3.0 | 32100 ± 6800 | ~24 | [3] |
| 100 mg | 3140 ± 710 | 3.5 | 61300 ± 13200 | ~24 | [3] |
Table 3: Clinical Trial Liver Safety Data (Phase III)
| Parameter | This compound (25 mg & 50 mg) | Placebo/Active Control | Reference |
| Incidence of ALT > 3x ULN | 3% - 6% | ~0.5% - 0.8% | [5][6] |
| Adjudicated DILI (highly likely/probable) | 0.64% | 0.06% | [4] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
Caption: Workflow for a calcium mobilization assay to assess this compound activity.
Detailed Methodology:
-
Cell Culture: GPR40-expressing cells (e.g., CHO-hGPR40) are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of this compound or control compounds.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is used to determine the agonist activity. Dose-response curves are generated to calculate the EC50 value.
In Vitro Insulin Secretion Assay
This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to GPR40 activation.
Caption: Workflow for an in vitro insulin secretion assay.
Detailed Methodology:
-
Cell Culture: Pancreatic β-cells (e.g., MIN6 cells or isolated primary islets) are seeded in multi-well plates and cultured to the desired confluency.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing high glucose (e.g., 16.7 mM) and the test compounds (this compound, with or without FFAs).
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Quantification: The supernatant is collected, and the insulin concentration is measured using a commercially available ELISA kit. Data is often normalized to the total protein or DNA content of the cells in each well.
Conclusion
This compound represents a significant advancement in the understanding of FFAR1 pharmacology, demonstrating the therapeutic potential of ago-allosteric modulation for type 2 diabetes. Its mechanism, involving the potentiation of endogenous FFA signaling to enhance glucose-dependent insulin secretion, offered a promising approach with a reduced risk of hypoglycemia. However, the emergence of liver toxicity in late-stage clinical trials ultimately led to the discontinuation of its development. The data and protocols presented in this guide serve as a valuable resource for the scientific community, aiding in the continued exploration of FFAR1 as a therapeutic target and the design of safer and more effective GPR40 agonists. A thorough understanding of the structure-activity and structure-toxicity relationships of compounds like this compound will be paramount in overcoming the challenges that have hindered the clinical success of this drug class.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience [ouci.dntb.gov.ua]
- 4. Determination of this compound-induced liver toxicity: Insights from the data monitoring committee of the this compound clinical trials program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (this compound) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Fasiglifam and the Glucose-Stimulated Insulin Secretion Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasiglifam (TAK-875) is a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), which has been investigated for the treatment of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound potentiates glucose-stimulated insulin secretion (GSIS). It details the dual signaling pathways activated by this compound, presents quantitative data from key studies in structured tables, outlines experimental protocols for relevant assays, and includes visualizations of the signaling cascades and experimental workflows. While this compound demonstrated efficacy in glycemic control, its development was halted due to concerns about liver toxicity.[3][4] This document serves as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.
Introduction to this compound and GPR40/FFAR1
This compound is an orally bioavailable small molecule that acts as a potent agonist for GPR40, a receptor predominantly expressed in pancreatic β-cells.[2][5] GPR40 is activated by medium and long-chain free fatty acids (FFAs), which play a physiological role in augmenting GSIS.[2] this compound potentiates insulin secretion in a glucose-dependent manner, which minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.[1][6] It has been described as an ago-allosteric modulator, meaning it works in concert with endogenous FFAs to enhance its insulinotropic effects.[2]
Core Mechanism of Action: The Dual Signaling Pathway
This compound's potentiation of GSIS is mediated through the activation of the Gαq subunit of its cognate G protein-coupled receptor, GPR40.[1][7] This activation initiates a dual signaling cascade that synergizes with the primary glucose-sensing pathway in pancreatic β-cells. A critical prerequisite for this compound's action is membrane depolarization, which is induced by elevated intracellular glucose levels.[1][7]
IP3/Ca2+ Pathway
Upon binding of this compound to GPR40, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This release of Ca2+ amplifies the glucose-induced Ca2+ oscillations, a key signal for the fusion of insulin-containing granules with the cell membrane and subsequent insulin exocytosis.[1][7]
DAG/PKC Pathway
The second messenger, DAG, activates protein kinase C (PKC) and protein kinase D (PKD).[7][8] This arm of the pathway augments the downstream mechanisms of insulin secretion, acting independently of the Ca2+ oscillations.[7] It is believed to enhance the sensitivity of the secretory machinery to Ca2+, further promoting insulin release.[7]
Figure 1: this compound Signaling Pathway in Pancreatic β-cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| CHO-hGPR40 | Inositol Monophosphate Production | EC50 | 72 nM | [9] |
| CHO-hGPR40 | Inositol Monophosphate Production | EC50 | 14 nM | [10] |
Table 2: Clinical Efficacy of this compound in Type 2 Diabetes (Phase III Trial)
| Parameter | Placebo | This compound 25 mg | This compound 50 mg | Reference |
| Baseline HbA1c (%) | 8.1 | 8.2 | 8.2 | [4] |
| Mean Change in HbA1c from Baseline at 24 weeks (%) | +0.16 | -0.57 | -0.83 | [6] |
| Placebo-Corrected LS Mean Reduction in HbA1c (%) | - | -0.75 | -1.01 | [6] |
| Baseline Fasting Plasma Glucose (mg/dL) | 164 | 168 | 168 | [4] |
| Participants Achieving HbA1c <6.9% (%) | 13.8 | 30.2 | 54.8 | [6] |
Table 3: Incidence of Adverse Events (Phase III Trial)
| Adverse Event | Placebo | This compound | P-value | Reference |
| ALT or AST ≥3 x ULN (%) | 0.5 | 2.1 | < 0.001 | [4] |
| ALT or AST ≥10 x ULN (%) | 0.06 | 0.31 | < 0.001 | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Insulin Secretion Assay (from MIN6 Cells)
Objective: To measure insulin secretion from a mouse insulinoma cell line (MIN6) in response to this compound and glucose.
Protocol:
-
Cell Culture: MIN6 cells are seeded at a density of 6 x 10^4 cells/well in 96-well plates and cultured for 2 days.[2]
-
Pre-incubation: The growth medium is discarded, and cells are pre-incubated for 2 hours at 37°C in Krebs-Ringer bicarbonate-HEPES (KRBH) buffer (116 mmol/L NaCl, 4.7 mmol/L KCl, 1.17 mmol/L KH2PO4, 1.17 mmol/L MgSO4, 25 mmol/L NaHCO3, 2.52 mmol/L CaCl2, and 24 mmol/L HEPES) containing 0.2% BSA and 1 mmol/L glucose.[2]
-
Stimulation: The pre-incubation buffer is discarded, and cells are incubated for 2 hours at 37°C in KRBH buffer containing 0.2% BSA, 16 mmol/L glucose, and the desired concentrations of this compound or vehicle control.[2]
-
Sample Collection and Analysis: After incubation, the supernatants from each well are collected.[2] The concentration of secreted insulin is measured using an AlphaLISA kit according to the manufacturer's instructions.[2]
Figure 2: Experimental Workflow for Insulin Secretion Assay.
Intracellular Calcium ([Ca2+]i) Measurement
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Protocol:
-
Cell Preparation: Mouse insulinoma MIN6 cells are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Cells are stimulated with this compound in the presence of different glucose concentrations.
-
Data Acquisition: Changes in fluorescence are monitored using a fluorescence microscope or plate reader to determine relative changes in intracellular calcium levels. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
Objective: To assess the in vivo efficacy of this compound on glucose tolerance in a diabetic animal model.
Protocol:
-
Animal Model: Neonatal streptozotocin (N-STZ)-1.5 rats, a model for type 2 diabetes with impaired insulin secretion, are used.[2]
-
Drug Administration: this compound is administered orally to the rats.
-
Glucose Challenge: After a specified time, a glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge.
-
Analysis: Plasma glucose and insulin levels are measured to determine the effect of this compound on glucose disposal and insulin secretion in response to a glucose load.
Hepatotoxicity of this compound
Despite its promising efficacy, the clinical development of this compound was terminated due to evidence of drug-induced liver injury.[4] Studies have suggested that this compound can induce cytotoxicity in human hepatocarcinoma cells (HepG2) in a concentration- and time-dependent manner.[3][5] The proposed mechanism involves the generation of reactive oxygen species (ROS) in a GPR40-dependent manner.[5] Further investigations have also pointed to the inhibition of bile acid transporters as a potential contributor to the observed hepatotoxicity.[4]
Conclusion
This compound represents a novel class of anti-diabetic agents that potentiate glucose-stimulated insulin secretion through the activation of GPR40. Its dual signaling mechanism, involving both the IP3/Ca2+ and DAG/PKC pathways, provides a powerful means of enhancing insulin release in a glucose-dependent manner. While preclinical and early clinical data were promising, the emergence of liver toxicity ultimately led to the discontinuation of its development. The extensive research on this compound has, however, provided valuable insights into the role of GPR40 in glucose homeostasis and has paved the way for the development of future GPR40 agonists with improved safety profiles. This technical guide serves as a comprehensive repository of the key scientific findings related to this compound's mechanism of action and its effects on the glucose-stimulated insulin secretion pathway.
References
- 1. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
The Preclinical Discovery and Development of TAK-875: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to free fatty acids.[1][3] This mechanism presented a promising therapeutic target for type 2 diabetes mellitus (T2DM), with the potential for a glucose-dependent insulinotropic effect, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[1][4] TAK-875 emerged from a lead optimization program as an orally bioavailable compound with a pharmacokinetic profile suitable for once-daily dosing.[4] Despite promising efficacy in preclinical and early clinical studies, the development of TAK-875 was terminated in Phase III clinical trials due to concerns of drug-induced liver injury (DILI).[5][6] This guide provides an in-depth technical overview of the preclinical discovery and development of TAK-875, detailing its mechanism of action, key experimental findings, and the subsequent investigations into its hepatotoxicity.
Core Data Summary
In Vitro Potency and Selectivity
TAK-875 demonstrated potent and selective agonism of the human GPR40 receptor. Its activity was evaluated through various in vitro assays, including calcium flux and inositol monophosphate accumulation, which are downstream indicators of Gαq-coupled receptor activation.[3][7]
| Parameter | Species/System | Value | Reference(s) |
| EC50 (GPR40 Agonism) | Human (Ca2+ flux) | 0.014 µM | [4] |
| Human (IP production) | 0.072 µM | [3] | |
| Ki (GPR40 Binding) | Human | 0.038 µM | [4] |
| Rat | >1 µM | [4] | |
| Selectivity | GPR41, GPR43, GPR120 | EC50 > 10 µM | [4] |
Pharmacokinetic Properties
Pharmacokinetic studies were conducted in multiple species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile. TAK-875 exhibited good oral bioavailability and a long half-life across species.[4][8][9]
| Parameter | Rat | Dog | Human | Reference(s) |
| Oral Bioavailability (F%) | 76.0% | 92.4% | >76.0% | [4][8] |
| Tmax (oral) | ~1 hr | ~2 hr | Not specified | [4][9] |
| t1/2 (oral) | 10.3 - 11.6 hr | Not specified | Not specified | [9] |
| Cmax (3 mg/kg, oral) | 5.77 µg/mL | Not applicable | Not applicable | [4] |
| AUC (3 mg/kg, oral) | 65.00 µg·h/mL | Not applicable | Not applicable | [4] |
| Cmax (1 mg/kg, oral) | Not applicable | 3.29 µg/mL | Not applicable | [4] |
| AUC (1 mg/kg, oral) | Not applicable | 29.45 µg·h/mL | Not applicable | [4] |
Preclinical Efficacy in Diabetic Models
The glucose-lowering effects of TAK-875 were evaluated in rodent models of type 2 diabetes. The compound demonstrated significant improvements in glucose tolerance and fasting hyperglycemia, coupled with an increase in insulin secretion.[7][10]
| Animal Model | Dose | Effect | Reference(s) |
| N-STZ-1.5 Rats (OGTT) | 1 - 10 mg/kg, p.o. | Improved glucose tolerance and augmented insulin secretion. | [7] |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg, p.o. | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia. | [7] |
| ZDF Rats (6-week treatment) | 10 mg/kg, b.i.d. | Decreased glycosylated hemoglobin (GHb) by 1.7%. | [10] |
| ZDF Rats (Combination w/ Metformin) | 10 mg/kg TAK-875 + 50 mg/kg Metformin | Additively enhanced GHb reduction (-2.4%) and increased fasting plasma insulin. | [10] |
Off-Target Liabilities and Hepatotoxicity Data
Investigations into the DILI potential of TAK-875 identified several off-target effects, including the inhibition of bile acid transporters and mitochondrial dysfunction. The formation of a reactive acyl glucuronide metabolite was also implicated.[5][11]
| Parameter | Assay System | Value | Reference(s) |
| Bile Salt Export Pump (BSEP) Inhibition (IC50) | In vitro | Micromolar concentrations | [5][12] |
| MRP3 Inhibition (IC50) by TAK-875AG | In vitro | 0.21 µM | [5] |
| Mitochondrial Complex I Inhibition (IC50) | Isolated rat mitochondria | ~17 µM | [5] |
| Mitochondrial Complex II Inhibition (IC50) | Isolated rat mitochondria | ~28 µM | [5] |
| Covalent Binding Burden (CVB) | Human hepatocytes | 2.0 mg/day | [11] |
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway in Pancreatic β-Cells
Proposed Mechanism of TAK-875-Induced Hepatotoxicity
Preclinical Development Workflow for a GPR40 Agonist
Key Experimental Protocols
In Vitro GPR40 Agonist Activity (Calcium Flux Assay)
-
Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).
-
Methodology: Cells are seeded in 96-well plates and incubated overnight. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured using a fluorescence imaging plate reader (FLIPR). TAK-875, at various concentrations, is added to the wells, and the change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The increase in fluorescence is plotted against the drug concentration, and the EC50 value is calculated using a four-parameter logistic equation. Assays are typically performed in the presence of bovine serum albumin (BSA) to account for the high protein binding of fatty acid mimetics.[4]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
System: Rat insulinoma cell lines (e.g., INS-1 833/15) or isolated primary pancreatic islets.[7]
-
Methodology: Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose). They are then stimulated with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of various concentrations of TAK-875 for a defined period (e.g., 1-2 hours). The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is normalized to the total insulin content of the cells/islets. The data is presented as fold-increase over the basal (low glucose) condition.
Covalent Binding Assay in Human Hepatocytes
-
Methodology: Cryopreserved human hepatocytes are incubated with radiolabeled [14C]-TAK-875 at a specific concentration (e.g., 10 µM) for a set time (e.g., 4 hours) at 37°C.[11] The incubation is stopped by adding a solvent like acetonitrile to precipitate proteins. The protein pellet is then extensively washed through repeated centrifugation and resuspension to remove any non-covalently bound radioactivity. The final protein pellet is solubilized, and the amount of radioactivity is quantified by liquid scintillation counting. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Covalent binding is expressed as pmol equivalents of the drug per mg of protein. The daily covalent binding burden (CVB) is then calculated based on estimated human liver weight and daily drug dose. A CVB above 1 mg/day is considered a potential risk for DILI.[11]
Mitochondrial Respiration Assay
-
System: Isolated rat liver mitochondria or intact cell lines like HepG2.[11]
-
Methodology (Isolated Mitochondria): Oxygen consumption is measured using a high-resolution respirometer. Mitochondria are incubated with TAK-875 at various concentrations. Specific substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate) are added, followed by ADP to stimulate State III respiration.
-
Methodology (Intact Cells): Cellular oxygen consumption rates (OCR) are measured using an extracellular flux analyzer (e.g., Seahorse XF). Cells are treated with TAK-875, and a mitochondrial stress test is performed by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the electron transport chain), and rotenone/antimycin A (Complex I and III inhibitors).
-
Data Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements. IC50 values for the inhibition of specific mitochondrial complexes can be determined.
Conclusion
The preclinical profile of TAK-875 showcased a potent, selective, and orally bioavailable GPR40 agonist with significant efficacy in animal models of type 2 diabetes. Its glucose-dependent mechanism of action was a key attribute, promising a lower risk of hypoglycemia compared to existing therapies. However, the emergence of drug-induced liver injury in later clinical trials led to its discontinuation and highlighted the critical importance of thorough preclinical safety and toxicity evaluation. The subsequent mechanistic studies revealed a complex DILI signature involving the formation of a reactive acyl glucuronide metabolite, inhibition of key bile acid transporters, and mitochondrial dysfunction. The story of TAK-875 serves as a crucial case study for drug development professionals, emphasizing the need to investigate potential metabolic liabilities and off-target effects early in the discovery process to mitigate the risk of late-stage failures. The detailed data and methodologies presented in this guide offer valuable insights for the continued exploration of GPR40 agonists and the broader field of drug safety assessment.
References
- 1. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (this compound) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Use of a Bile Salt Export Pump Knockdown Rat Susceptibility Model to Interrogate Mechanism of Drug-Induced Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fasiglifam in Pancreatic Beta-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (also known as TAK-875) is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic beta-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in the presence of free fatty acids (FFAs).[3][4] this compound was developed as a novel therapeutic agent for type 2 diabetes mellitus (T2DM) with the aim of enhancing insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[4][5] This technical guide provides an in-depth overview of the role of this compound in pancreatic beta-cell function, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
This compound acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor distinct from the endogenous ligand (FFA) binding site and positively modulates the receptor's activity.[2][3] This interaction potentiates the effect of endogenous FFAs on the receptor.[2] The activation of GPR40 by this compound initiates a downstream signaling cascade that ultimately leads to the amplification of insulin secretion from pancreatic beta-cells, but only in the presence of elevated glucose levels.[5][6]
Signaling Pathway
The binding of this compound to GPR40 on the surface of pancreatic beta-cells activates the Gαq subunit of the heterotrimeric G protein.[6] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3-Mediated Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This initial rise in intracellular Ca2+ is a key step in the signaling cascade.
-
DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6]
-
Amplification of Insulin Secretion: The combined effects of increased intracellular Ca2+ and PKC activation lead to the potentiation of glucose-stimulated insulin secretion. Specifically, this compound has been shown to amplify glucose-induced Ca2+ oscillations and augment downstream secretory mechanisms.[5][6] This glucose-dependency is crucial, as it means this compound's insulinotropic effect is minimal at low blood glucose levels, reducing the risk of hypoglycemia.[5]
Quantitative Data on this compound's Effect on Beta-Cell Function
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Islet | Condition | Value | Reference |
| EC50 for IP Production | CHO-hGPR40 | - | 0.072 µM | [2] |
| EC50 for [Ca2+]i | CHO-hGPR40 | - | 0.13 µM | [2] |
| Insulin Secretion | Rat Islets | 8.3 mM Glucose | Potentiated | [7] |
| Insulin Secretion | Rat Islets | 16.7 mM Glucose | Potentiated | [7] |
| Insulin Secretion | Rat Islets | 2.8 mM Glucose | No Potentiation | [7] |
Table 2: Phase III Clinical Trial Data (Japanese Patients with T2DM)
| Parameter | Placebo (n=67) | This compound 25 mg (n=63) | This compound 50 mg (n=62) |
| Mean Change in HbA1c from Baseline at Week 24 | +0.16% | -0.57% | -0.83% |
| Patients Achieving HbA1c <6.9% at Week 24 | 13.8% | 30.2% | 54.8% |
| Incidence of Hypoglycemia | 0% | 0% | 1.6% (1 patient) |
Data from Kaku K, et al. Diabetes Obes Metab. 2015.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol details the steps to assess the effect of this compound on insulin secretion from isolated pancreatic islets in response to varying glucose concentrations.
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.2% BSA, supplemented with different glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick size-matched islets (e.g., 10 islets per well) into a 96-well plate. Wash the islets with KRBH containing low glucose (2.8 mM). Pre-incubate the islets in low-glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Stimulation: After the pre-incubation, carefully remove the buffer and add fresh KRBH with low (2.8 mM) or high (16.7 mM) glucose concentrations, with or without different concentrations of this compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the number of islets or total protein content. Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound in a GPR40-expressing cell line.
Materials:
-
CHO or HEK293 cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with the Ca2+ indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
Compound Addition: Add different concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time to capture the change in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline to determine the extent of Ca2+ mobilization. Plot the concentration-response curve to determine the EC50 of this compound.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating the effect of a GPR40 agonist like this compound on pancreatic beta-cell function.
Conclusion and Future Perspectives
This compound effectively potentiates glucose-stimulated insulin secretion from pancreatic beta-cells by acting as a selective GPR40 agonist. Its mechanism of action, involving the Gαq-PLC-IP3/DAG signaling pathway, is well-characterized and underscores its glucose-dependent insulinotropic effect. While demonstrating efficacy in improving glycemic control in clinical trials, the development of this compound was ultimately halted due to concerns about liver safety. Nevertheless, the study of this compound has provided valuable insights into the role of GPR40 in beta-cell function and has paved the way for the development of other GPR40 agonists with improved safety profiles as potential therapeutics for type 2 diabetes. Future research in this area will likely focus on designing GPR40 modulators that retain the beneficial effects on beta-cell function while minimizing off-target effects and potential toxicity.
References
- 1. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. content.protocols.io [content.protocols.io]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Fasiglifam (TAK-875): A Technical Guide to its Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The clinical development of Fasiglifam (TAK-875) was terminated due to concerns regarding liver toxicity.[1][2][3] This document is intended for research and informational purposes only.
Introduction
This compound (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain fatty acids on insulin secretion. This compound was developed as an oral antidiabetic agent for the treatment of type 2 diabetes mellitus. It enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[4] This technical guide provides an in-depth overview of the signal transduction pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound acts as an ago-allosteric modulator of GPR40, meaning it has partial agonistic activity on its own and also positively modulates the receptor's response to endogenous ligands like free fatty acids.[4][5] This dual action contributes to its potent insulinotropic effects. The binding of this compound to GPR40 initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of the heterotrimeric G protein.
Core Signaling Pathways
The activation of GPR40 by this compound leads to the stimulation of two main downstream signaling pathways that work in concert to potentiate glucose-stimulated insulin secretion.
The Gαq-PLC-IP₃-Ca²⁺ Pathway
This is the primary signaling cascade activated by this compound. Upon binding of this compound to GPR40, the Gαq subunit is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ concentration is a critical step in the signaling cascade.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Understanding the Hepatotoxicity of this compound (TAK-875) - Evotec [evotec.com]
- 3. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 5. scienceopen.com [scienceopen.com]
The Pharmacology of Fasiglifam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the treatment of type 2 diabetes mellitus, this compound demonstrated significant glucose-lowering effects in clinical trials. However, its development was terminated in Phase 3 due to concerns about liver safety. This guide provides an in-depth technical overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound acts as an ago-allosteric modulator of GPR40, a receptor primarily expressed on pancreatic β-cells.[1] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as free fatty acids (FFAs), and potentiates their effect. The binding of this compound to GPR40 initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, in a glucose-dependent manner, enhances glucose-stimulated insulin secretion (GSIS).
Pharmacodynamics
This compound is a potent agonist of GPR40, with in vitro studies demonstrating its ability to stimulate intracellular signaling pathways and insulin secretion in a concentration-dependent manner.
| Parameter | Cell Line | Value | Reference |
| EC50 (IP Production) | CHO-hGPR40 | 72 nM | [2] |
| EC50 (Ca2+ Mobilization) | CHO-hGPR40 | 16 nM | [2] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and high oral bioavailability in both preclinical species and humans.
Preclinical Pharmacokinetics (Rats)
| Dose | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| 10 mg/kg | Oral | 12.4 - 12.9 | 1 | 11.1 - 11.6 | 85 - 120 |
| 50 mg/kg | Oral | 76.2 - 83.7 | 1 | 9.8 - 10.3 | 85 - 120 |
Human Pharmacokinetics (Single 50 mg Oral Dose)
| Parameter | Value | Reference |
| Tmax | 3 - 4 h | [3] |
| t1/2 | 28 - 30 h | [3] |
| Absolute Oral Bioavailability | >76.0% | [4] |
Clinical Efficacy
Phase II and III clinical trials demonstrated that this compound effectively improved glycemic control in patients with type 2 diabetes.
| Study | Treatment Group | Change in HbA1c from Baseline | Placebo-Corrected Change in HbA1c | Reference |
| Phase III (24 weeks) | This compound 25 mg | -0.57% | -0.75% | [1][5] |
| This compound 50 mg | -0.83% | -1.01% | [1][5] | |
| Placebo | +0.16% | - | [1][5] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a primary method for evaluating the potency of GPR40 agonists.
Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing GPR40.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR40 are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.[6]
-
Dye Loading: The culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) and probenecid. The cells are incubated for 60 minutes at 37°C to allow for dye uptake.[6]
-
Compound Addition: Serial dilutions of this compound are prepared in the assay buffer. A baseline fluorescence reading is established before the automated addition of the compound to the wells.[6]
-
Signal Detection: The fluorescence intensity is measured kinetically using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.[6]
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.[7]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to enhance insulin secretion from pancreatic β-cells in the presence of glucose.
Objective: To quantify the potentiation of glucose-stimulated insulin secretion by this compound.
Methodology:
-
Islet Isolation and Culture: Pancreatic islets are isolated from rodents and cultured overnight.[8]
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.[9]
-
Stimulation: The islets are then incubated in a high-glucose buffer in the presence or absence of various concentrations of this compound.
-
Sample Collection: The supernatant is collected after the incubation period.[9]
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of insulin secreted in the presence of this compound is compared to the control (high glucose alone) to determine the fold-increase in insulin secretion.
Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
This in vivo model evaluates the effect of a compound on glucose disposal after an oral glucose challenge.
Objective: To assess the ability of this compound to improve glucose tolerance in a diabetic animal model.
Methodology:
-
Animal Model: Type 2 diabetic rat models (e.g., Zucker diabetic fatty rats) are used.
-
Fasting: Rats are fasted overnight (typically 12-16 hours) before the experiment.[10]
-
Drug Administration: this compound or vehicle is administered orally at a specified time before the glucose challenge.[11]
-
Glucose Challenge: A concentrated glucose solution is administered orally via gavage.[10]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 120 minutes) after the glucose challenge.[10]
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the improvement in glucose tolerance.
Ago-Allosteric Modulator Mechanism
This compound's action as an ago-allosteric modulator is a key aspect of its pharmacology. It possesses partial agonist activity on its own but, more importantly, it enhances the response of the GPR40 receptor to endogenous free fatty acids. This cooperative effect is believed to contribute to its potent glucose-lowering activity in the postprandial state when FFA levels are elevated.
Discontinuation and Future Directions
The clinical development of this compound was terminated due to observations of drug-induced liver injury in a subset of patients during Phase 3 trials.[12] The exact mechanisms underlying this hepatotoxicity are still under investigation but are thought to be related to the metabolic fate of the drug. Despite its discontinuation, the study of this compound has provided valuable insights into the therapeutic potential of GPR40 agonism for the treatment of type 2 diabetes and highlights the critical importance of thorough safety assessments in drug development. Future research in this area will likely focus on developing GPR40 agonists with an improved safety profile.
References
- 1. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the Pharmacokinetics and Safety of a Single Oral Dose of this compound in Subjects with Normal or Varying Degrees of Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (this compound) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-diabetic Effect of Punica granatum Flower Polyphenols Extract in Type 2 Diabetic Rats: Activation of Akt/GSK-3β and Inhibition of IRE1α-XBP1 Pathways [frontiersin.org]
- 11. medkoo.com [medkoo.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Fasiglifam as a Chemical Probe for GPR40 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam, also known as TAK-875, is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also referred to as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][5] this compound acts as an ago-allosteric modulator, meaning it has partial agonist activity on its own and also potentiates the effects of endogenous ligands like free fatty acids.[6] This glucose-dependent action made it an attractive therapeutic candidate for type 2 diabetes.[6][7] Although its clinical development was halted due to concerns about liver toxicity, this compound remains a valuable chemical probe for investigating GPR40 signaling and physiology in a research setting.[1][2][8][9] This guide provides a comprehensive overview of this compound's properties, experimental protocols for its use, and a summary of its pharmacological data.
Mechanism of Action and Signaling Pathways
This compound selectively binds to and activates GPR40.[1][3] The primary signaling cascade initiated by this compound involves the activation of the Gαq subunit of the heterotrimeric G protein.[5][7] This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels.[5] The elevated calcium, along with the activation of protein kinase C (PKC) by DAG, ultimately potentiates the exocytosis of insulin-containing granules from the pancreatic β-cells in a glucose-dependent manner.[5][7]
Some studies suggest that GPR40 can also signal through Gs and β-arrestin pathways, although the Gαq pathway is considered primary for this compound's insulinotropic effects.[10][11]
GPR40 Signaling Pathway Induced by this compound
Caption: GPR40 signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound (TAK-875)
| Assay Type | Cell Line | Species | EC50 | Reference |
| Calcium Flux | CHO-hGPR40 | Human | 29.6 nM | [3] |
| Calcium Flux | HEK293T-hGPR40 | Human | ~10-100 ng/mL | [6] |
| Intracellular IP Production | CHO-hGPR40 | Human | 72 nM | [3] |
| β-arrestin Recruitment | Not Specified | Not Specified | 68 nM | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Oral (50 mg/kg) | Reference |
| Cmax | 8.8 µg/mL | 12.4 ± 2.6 µg/mL | 76.2 ± 3.7 µg/mL | [1] |
| Tmax | - | 1 h | 1 h | [1] |
| t1/2 | 12.4 h | 11.1 h | 10.3 h | [1] |
| Bioavailability | - | 85-120% | 85-120% | [1] |
Experimental Protocols
Detailed methodologies for key experiments using this compound as a chemical probe are provided below.
Experimental Workflow for GPR40 Agonist Characterization
Caption: A typical experimental workflow for characterizing a GPR40 agonist.
Intracellular Calcium Mobilization Assay
This assay is a primary method to screen for and characterize GPR40 agonists by measuring the transient increase in intracellular calcium following receptor activation.
-
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR40.[13]
-
Cell Culture Medium: Ham's F-12 or DMEM with 10% FBS and antibiotics.[13]
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.[13]
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.[13]
-
Probenecid: Anion transport inhibitor to prevent dye leakage.[13]
-
Test Compound: this compound (TAK-875).
-
Control Agonist: A known GPR40 agonist like linoleic acid.[13]
-
Plate: Black-walled, clear-bottom 96-well plates.[13]
-
-
Procedure:
-
Cell Plating: Seed GPR40-expressing cells at a density of 40,000-60,000 cells per well in 100 µL of culture medium and incubate overnight.[13]
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the dye in DMSO and diluting it in assay buffer containing probenecid (final concentration ~2.5 mM). Aspirate the culture medium and add 100 µL of dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.[13]
-
Compound Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer. Ensure the final DMSO concentration is below 0.5%.[13]
-
Measurement: Place the plate in a fluorescence plate reader equilibrated to 37°C. Establish a baseline fluorescence reading for approximately 10-20 seconds. Add the compound solutions to the wells. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[13]
-
-
Data Analysis:
-
Express the change in fluorescence as a ratio of the fluorescence after compound addition to the baseline (F/F0) or as Relative Fluorescence Units (RFU).[13]
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[13]
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gαq pathway activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.
-
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR40.
-
Stimulation Buffer: Typically provided with the assay kit, containing LiCl to inhibit IP1 degradation.[14]
-
Test Compound: this compound (TAK-875).
-
IP-One HTRF Assay Kit: Contains IP1-d2 conjugate and anti-IP1-cryptate antibody.[12][14]
-
-
Procedure:
-
Cell Plating: Plate cells in a suitable microplate and culture overnight.[12]
-
Cell Stimulation: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow IP1 accumulation.[12]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate). After another incubation period, measure the HTRF signal on a compatible plate reader.[12][15]
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[12]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.
-
Materials and Reagents:
-
Procedure:
-
Cell/Islet Preparation: Culture INS-1 cells or isolate pancreatic islets and allow them to recover.
-
Pre-incubation: Pre-incubate the cells/islets in low glucose KRB buffer (e.g., 2.8 mM) for a defined period (e.g., 1-2 hours) to establish a basal state.[16][17]
-
Stimulation: Incubate the cells/islets with KRB buffer containing basal (e.g., 2.8 mM) or stimulating (e.g., 16.7 mM) concentrations of glucose, with and without various concentrations of this compound, for a set time (e.g., 1 hour) at 37°C.[16]
-
Sample Collection: Collect the supernatant to measure secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Compare the amount of insulin secreted in the presence of this compound at stimulating glucose concentrations to the amount secreted at basal glucose and in the absence of the compound.
-
This demonstrates the glucose-dependent potentiation of insulin secretion by this compound.[16]
-
Logic of Glucose-Dependent Insulin Secretion by this compound
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. proteopedia.org [proteopedia.org]
- 6. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 7. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Hepatotoxicity of this compound (TAK-875) - Evotec [evotec.com]
- 9. academic.oup.com [academic.oup.com]
- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Clinical Odyssey of Fasiglifam: A Promising GPR40 Agonist Derailed by Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Fasiglifam (TAK-875), a potent and selective G protein-coupled receptor 40 (GPR40) agonist, once stood as a promising novel therapeutic agent for the management of type 2 diabetes mellitus. Its unique glucose-dependent mechanism of action offered the potential for effective glycemic control with a reduced risk of hypoglycemia, a significant advantage over existing therapies. However, the journey of this compound through clinical development was abruptly halted in late-stage Phase 3 trials due to unforeseen liver safety concerns. This technical guide provides an in-depth history of the this compound clinical trials, presenting key quantitative data, detailing experimental protocols, and visualizing the underlying biological and operational frameworks.
Mechanism of Action: The GPR40 Signaling Pathway
This compound exerts its therapeutic effect by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][2] The binding of this compound to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[3] This glucose-dependency is a critical feature, as it implies that the drug is most active in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.[4]
The activation of GPR40 by an agonist like this compound leads to the coupling and activation of the Gq alpha subunit of the G protein complex. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. Simultaneously, DAG activates protein kinase C (PKC), which further augments the insulin secretion process.
Clinical Development Program: A Phased Approach
The clinical development of this compound followed a standard trajectory, progressing from initial safety and tolerability studies in healthy volunteers to large-scale efficacy and safety trials in patients with type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from representative this compound clinical trials.
Table 1: Phase 2 Efficacy Data (12-Week, Randomized, Double-Blind, Placebo- and Active-Controlled Trial)
| Treatment Group | N | Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) |
| Placebo | - | - | - |
| This compound 6.25 mg | - | - | - |
| This compound 25 mg | - | - | - |
| This compound 50 mg | - | - | - |
| This compound 100 mg | - | - | - |
| This compound 200 mg | - | - | - |
| Glimepiride | - | - | - |
| Specific numerical data for all arms of this Phase 2 trial were not consistently available in the public domain. However, reports indicated dose-dependent decreases in HbA1c with this compound, with reductions similar to glimepiride at the 50 mg dose.[5] |
Table 2: Phase 3 Efficacy Data in Japanese Patients (24-Week, Randomized, Double-Blind, Placebo-Controlled Trial)[6][7]
| Treatment Group | N | Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | P-value vs. Placebo |
| Placebo | 67 | ~8.0 | +0.16 | - |
| This compound 25 mg | 63 | ~8.0 | -0.57 | <0.0001 |
| This compound 50 mg | 62 | ~8.0 | -0.83 | <0.0001 |
Table 3: Pooled Phase 3 Safety Data - Liver Enzyme Elevations[5][8][9][10]
| Event | This compound (All Doses) | Placebo |
| Incidence of ALT or AST ≥3 x ULN | 2.1% - 2.7% | 0.5% |
| Incidence of ALT or AST ≥10 x ULN | 0.31% | 0.06% |
| ULN = Upper Limit of Normal |
Experimental Protocols: A Representative Phase 3 Monotherapy Trial (NCT01324241)
This section outlines the typical methodology employed in a Phase 3 clinical trial of this compound, based on available information for a study in Japanese patients inadequately controlled by diet and exercise.[6][7]
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 24 weeks of treatment.
Patient Population:
-
Inclusion Criteria:
-
Adults with type 2 diabetes mellitus.
-
Inadequate glycemic control with diet and exercise alone.
-
HbA1c levels typically between 7.0% and 10.0%.
-
Stable body weight.
-
-
Exclusion Criteria:
Intervention:
-
Randomization: Patients were randomly assigned to one of three treatment arms:
-
This compound 25 mg once daily.
-
This compound 50 mg once daily.
-
Placebo once daily.
-
-
Administration: Oral administration.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[6]
-
Secondary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Proportion of patients achieving a target HbA1c level (e.g., <7.0% or <6.5%).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Incidence of hypoglycemia.
-
Changes in vital signs, electrocardiograms (ECGs), and laboratory parameters (with a focus on liver function tests).
-
The Termination of a Promising Candidate
Despite demonstrating significant efficacy in improving glycemic control, the clinical development of this compound was voluntarily terminated by Takeda in December 2013.[8][9] The decision was based on a review of cumulative data from the global Phase 3 program, which revealed a concerning signal of drug-induced liver injury.[10][11][12] An independent Data Monitoring Committee and a Liver Safety Evaluation Committee concluded that the benefits of this compound did not outweigh the potential risks of hepatotoxicity.[9]
The pattern of liver injury was generally hepatocellular, with some cases meeting the criteria for Hy's Law, a strong predictor of severe drug-induced liver injury.[13] While many of the liver enzyme elevations were asymptomatic and reversible upon discontinuation of the drug, the potential for severe liver damage could not be ruled out.[10]
Conclusion for the Scientific Community
The story of this compound serves as a critical case study in drug development. It underscores the importance of rigorous and continuous safety monitoring throughout all phases of clinical trials. While the primary efficacy of a novel compound is a key driver, unexpected off-target effects can emerge, even in late-stage development, leading to the termination of an otherwise promising therapeutic candidate. For researchers and scientists, the experience with this compound highlights the complexities of GPR40 agonism and the need for a deeper understanding of the potential for idiosyncratic drug-induced liver injury with this class of compounds. The extensive data collected during the this compound clinical trials, though leading to a disappointing outcome, remains a valuable resource for the scientific community in the ongoing quest for safer and more effective treatments for type 2 diabetes.
References
- 1. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical control of GPR40 signalling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Takeda ends development of diabetes drug this compound due to concerns about liver safety - - PACE-CME [pace-cme.org]
- 9. takeda.com [takeda.com]
- 10. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Fasiglifam-Mediated Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro glucose-stimulated insulin secretion (GSIS) assay to evaluate the efficacy of Fasiglifam (TAK-875), a selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist. This compound has been shown to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner, making it a subject of interest in diabetes research.
Mechanism of Action
This compound is an ago-allosteric modulator of GPR40, a receptor highly expressed in pancreatic β-cells.[1][2] Upon binding, this compound activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, amplifying glucose-induced intracellular Ca2+ oscillations.[1] Concurrently, DAG activates protein kinase C (PKC), which enhances the downstream insulin secretory machinery.[1] This dual mechanism allows this compound to potentiate insulin secretion specifically under hyperglycemic conditions, minimizing the risk of hypoglycemia.[1][3]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on insulin secretion in the INS-1 833/15 cell line in the presence of a stimulatory glucose concentration.
| This compound Concentration (µM) | Insulin Secretion (relative to control) |
| 0.001 | Dose-dependent increase |
| 0.01 | Dose-dependent increase |
| 0.1 | Dose-dependent increase |
| 1 | Dose-dependent increase |
| 10 | Dose-dependent increase |
Experimental Protocols
This section details the methodologies for performing a static glucose-stimulated insulin secretion (GSIS) assay using either pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets.
Materials
-
Cell Lines: MIN6 (mouse insulinoma) or other suitable insulin-secreting cell lines.
-
Isolated Islets: Isolated islets from mouse or rat.
-
Cell Culture Medium: DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Krebs-Ringer Bicarbonate Buffer (KRB):
-
115 mM NaCl
-
5 mM KCl
-
24 mM NaHCO3
-
2.5 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
0.1% Bovine Serum Albumin (BSA)
-
Adjust pH to 7.4.
-
-
Glucose Solutions: Prepare KRB with low glucose (2.8 mM) and high glucose (8.3 mM or 16.7 mM).
-
This compound (TAK-875): Prepare a stock solution in DMSO and dilute to final concentrations in KRB with high glucose. A typical concentration range for testing is 0.001 to 10 µM.[4]
-
Insulin Quantification Kit: ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit for mouse or rat insulin.
-
24-well plates
-
Incubator: 37°C, 5% CO2.
Protocol for MIN6 Cells
-
Cell Seeding: Seed MIN6 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with glucose-free KRB.
-
Add 1 mL of KRB containing low glucose (2.8 mM) to each well.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator. This step synchronizes the cells to a basal state of insulin secretion.
-
-
Stimulation:
-
Carefully aspirate the low glucose KRB.
-
Add 1 mL of KRB with low glucose (2.8 mM) to the basal control wells.
-
Add 1 mL of KRB with high glucose (e.g., 16.7 mM) to the stimulated control wells.
-
Add 1 mL of KRB with high glucose and the desired concentrations of this compound to the experimental wells.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect the supernatant from each well and transfer to microcentrifuge tubes.
-
Centrifuge at 1,000 x g for 5 minutes to pellet any cell debris.
-
Transfer the clarified supernatant to new tubes and store at -20°C until insulin quantification.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatants using an insulin ELISA or RIA kit according to the manufacturer's instructions.
-
Protocol for Isolated Pancreatic Islets
-
Islet Preparation: After isolation, allow islets to recover in culture medium overnight.
-
Pre-incubation:
-
Hand-pick islets of similar size (approximately 10-15 islets per replicate).
-
Place the islets in a 24-well plate with 1 mL of KRB containing low glucose (2.8 mM).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Transfer the islets to new wells containing the following solutions:
-
Basal: KRB with low glucose (2.8 mM).
-
Stimulated Control: KRB with high glucose (8.3 mM or 16.7 mM).
-
Experimental: KRB with high glucose and varying concentrations of this compound.
-
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.[5]
-
-
Sample Collection and Insulin Quantification: Follow steps 4 and 5 from the MIN6 cell protocol.
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway in pancreatic β-cells.
References
- 1. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fasiglifam in MIN6 and INS-1 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Fasiglifam (also known as TAK-875), a selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, in experiments with MIN6 (mouse insulinoma) and INS-1 (rat insulinoma) cell lines. This compound is a potent potentiator of glucose-stimulated insulin secretion (GSIS), making it a valuable tool for studying pancreatic beta-cell function and developing novel therapeutics for type 2 diabetes.[1][2][3]
Mechanism of Action
This compound functions as an ago-allosteric modulator of GPR40, enhancing the receptor's sensitivity to endogenous free fatty acids (FFAs).[3][4] Its insulinotropic effect is strictly glucose-dependent, requiring membrane depolarization of the beta-cell.[1][2] Upon binding to GPR40, this compound activates the Gαq signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5] This results in a dual mechanism that potentiates insulin secretion:
-
IP3-mediated Ca2+ Mobilization: IP3 triggers the release of calcium from the endoplasmic reticulum, amplifying glucose-induced intracellular Ca2+ oscillations.[1][2][5]
-
DAG/PKC Pathway Activation: DAG activates protein kinase C (PKC), which enhances the downstream machinery of insulin granule exocytosis, independent of the Ca2+ oscillations.[1][5]
Data Presentation
The following tables summarize quantitative data from representative experiments investigating the effects of this compound on MIN6 and INS-1 cells.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Treatment Condition | Glucose (mM) | This compound (µM) | Fold Increase in Insulin Secretion (vs. Basal Glucose) | Reference |
| Basal | 2.8 | 0 | 1.0 | [6] |
| Stimulated | 8.3 | 0 | ~2.5 | [6] |
| Stimulated + this compound | 8.3 | 1 | ~4.0* | [6] |
| Stimulated | 16.7 | 0 | ~4.5 | [6] |
| Stimulated + this compound | 16.7 | 1 | ~7.0** | [6] |
*P < 0.05 vs. 8.3 mM glucose alone. **P < 0.01 vs. 16.7 mM glucose alone.
Table 2: this compound's Dependence on Membrane Depolarization in MIN6 Cells
| Glucose (mM) | This compound (µM) | Diazoxide (KATP opener, 100 µM) | KCl (Depolarizing agent, 10 mM) | Effect on Insulin Secretion | Reference |
| 16.7 | 1 | - | - | Potentiation of GSIS | [1] |
| 16.7 | 1 | + | - | Potentiating effect abolished | [1] |
| 0 | 1 | - | + | Augmentation of insulin secretion | [1] |
Table 3: Effect of this compound on Intracellular Calcium ([Ca2+]i) in MIN6 Cells
| Glucose (mM) | This compound (µM) | Observation | Reference |
| Low | 1 | No significant change in [Ca2+]i | [1] |
| High | 1 | Increased intracellular Ca2+ levels and amplified Ca2+ oscillations | [1][2] |
Table 4: Effect of this compound on Cell Viability in MIN6 Cells
| Cell Line | Treatment | Duration | Assay | Result | Reference |
| MIN6 | Palmitic Acid (0.25-1 mM) + this compound (0.1-10 µM) | 72 hours | Caspase 3/7 Activity | This compound did not exacerbate FFA-induced apoptosis | [7] |
| MIN6 | γ-Linolenic Acid (1 mM) + this compound (10 µM) | 72 hours | Caspase 3/7 Activity | This compound did not exacerbate FFA-induced apoptosis | [7] |
Experimental Protocols
Cell Culture of MIN6 and INS-1 Cells
Materials:
-
MIN6 or INS-1 cells
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-mercaptoethanol (for MIN6)
-
Sodium Pyruvate (for INS-1)
-
HEPES (for INS-1)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Culture INS-1 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, and 10 mM HEPES.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a suitable density.
Cell Culture Workflow Diagram
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
MIN6 or INS-1 cells seeded in 24-well plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Protocol:
-
Seed MIN6 or INS-1 cells in 24-well plates and culture until they reach ~80% confluency.
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH buffer with basal (e.g., 2.8 mM) glucose for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and replace it with KRBH buffer containing basal (2.8 mM) or stimulating (e.g., 16.7 mM) glucose concentrations, with or without this compound at the desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant (KRBH buffer) from each well for insulin measurement.
-
Lyse the cells to determine total protein or DNA content for normalization.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
GSIS Assay Workflow Diagram
Intracellular Calcium ([Ca2+]i) Measurement
Materials:
-
MIN6 or INS-1 cells seeded on glass-bottom dishes
-
Fura-2 AM or other suitable Ca2+ indicator dye
-
Pluronic F-127
-
KRBH buffer with varying glucose concentrations
-
This compound stock solution
-
Fluorescence microscopy system capable of ratiometric imaging
Protocol:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Load the cells with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in KRBH buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the dish on the fluorescence microscope stage, maintaining the cells at 37°C.
-
Perfuse the cells with KRBH buffer containing a basal glucose concentration and record the baseline [Ca2+]i.
-
Switch to a perfusion buffer containing high glucose, with or without this compound, and continue recording the changes in [Ca2+]i.
-
Analyze the fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.
Cell Viability Assay (MTT or WST-1)
Materials:
-
MIN6 or INS-1 cells seeded in 96-well plates
-
This compound and/or other test compounds (e.g., FFAs)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After allowing the cells to adhere overnight, treat them with various concentrations of this compound and/or other compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add the MTT (to a final concentration of 0.5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathway Diagram
This compound Signaling Pathway
References
- 1. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Influx Assay with Fasiglifam Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2] Upon activation by agonists like this compound, GPR40 couples to the Gαq/11 protein, initiating a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i).[2][3] This increase in cytosolic calcium is a key second messenger that promotes the fusion of insulin-containing granules with the cell membrane and subsequent insulin release.[2] Therefore, monitoring intracellular calcium flux is a primary method for evaluating the activity of GPR40 agonists.
This document provides detailed application notes and protocols for performing a calcium influx assay using the fluorescent indicator Fluo-4 AM to characterize the pharmacological activity of this compound on cells expressing GPR40.
GPR40 Signaling Pathway with this compound
Activation of GPR40 by this compound initiates a well-defined signaling pathway leading to an increase in intracellular calcium. The binding of this compound to GPR40 triggers the activation of the Gq protein, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol.[2]
Quantitative Data: Potency of this compound
The potency of this compound in inducing calcium influx is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for this compound in different cell lines expressing GPR40.
| Cell Line | Assay Type | EC50 (nM) | Reference |
| CHO cells expressing hGPR40 | IP Production | 72 | [1] |
| CHO cells expressing hGPR40 | Calcium Flux (FLIPR) | 29.6 | [1] |
| CHO cells expressing hFFA1 | Calcium Flux (FLIPR) | 29.6 | [1] |
Experimental Protocol: Calcium Influx Assay
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
Materials and Reagents
-
Cell Line: A suitable cell line expressing GPR40, such as Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) or a pancreatic β-cell line like MIN6.
-
This compound (TAK-875): Prepare a stock solution in DMSO.
-
Fluo-4 AM: A fluorescent calcium indicator.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid: An anion transport inhibitor to improve intracellular dye retention (optional, but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM for MIN6 cells).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with bottom-read capabilities and excitation/emission wavelengths of ~490/525 nm.
Experimental Workflow
The workflow for the calcium influx assay involves cell preparation, dye loading, compound addition, and fluorescence measurement.
Detailed Protocol
1. Cell Plating (Day 1):
-
Culture GPR40-expressing cells to ~80-90% confluency.
-
Harvest and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Preparation of Reagents (Day 2):
-
This compound Solutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 0.1 nM to 10 µM. Prepare these at a 2X or 4X final concentration, depending on the liquid handling capabilities of the plate reader.
-
Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the assay, prepare the loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.
-
3. Dye Loading (Day 2):
-
Gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Following incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
4. Calcium Flux Measurement (Day 2):
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be capable of kinetic reads.
-
Place the cell plate into the plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's integrated liquid handler, add the prepared this compound dilutions to the corresponding wells.
-
Immediately begin recording the fluorescence signal kinetically for 90-180 seconds.
5. Data Analysis:
-
The change in intracellular calcium is measured as the change in fluorescence intensity over time.
-
The response in each well can be calculated as the maximum fluorescence intensity minus the baseline fluorescence (ΔRFU).
-
Plot the ΔRFU against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect their response.
-
Dye Loading: Inconsistent dye loading can lead to variability. Ensure thorough mixing of the loading solution and consistent incubation times.
-
Compound Solubility: this compound is soluble in DMSO. Ensure that the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).
-
Signal Quenching: Some compounds can interfere with the fluorescence signal. It is advisable to run a control with the compound in the absence of cells to check for auto-fluorescence or quenching.
-
Glucose Dependence: The activity of GPR40 agonists can be glucose-dependent. For assays with pancreatic β-cell lines like MIN6, it is important to consider the glucose concentration in the Assay Buffer, as this compound's potentiation of insulin secretion is more pronounced at higher glucose levels.[1]
References
Application Notes and Protocols for GPR40 Activation with Fasiglifam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), using the selective agonist Fasiglifam (TAK-875).
This compound is a potent GPR40 agonist that enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] This makes it a valuable tool for research into type 2 diabetes and the underlying mechanisms of insulin secretion. This compound acts as an ago-allosteric modulator of GPR40.[3]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in activating GPR40, as determined by various functional assays.
| Assay Type | Cell Line | Parameter | This compound (TAK-875) Value | Reference |
| Inositol Phosphate Accumulation | CHO-hGPR40 | EC50 | 72 nM | [4] |
| Calcium Mobilization | Not Specified | EC50 | 3-30 µM (concentration-dependent augmentation) | [4] |
| Insulin Secretion | INS-1 833/15 | EC50 | 0.001-10 µM (dose-dependent stimulation in the presence of 10 mM glucose) | [4] |
GPR40 Signaling Pathway
Activation of GPR40 by this compound initiates a signaling cascade through the Gαq subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical step in promoting glucose-dependent insulin secretion from pancreatic β-cells.[3][5]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the potency and efficacy of GPR40 agonists like this compound.
Experimental Workflow for GPR40 Agonist Screening
References
Application Notes and Protocols for the Use of Fasiglifam in Isolated Pancreatic Islet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (also known as TAK-875) is a selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[2][3] this compound acts as an ago-allosteric modulator of GPR40, meaning it binds to a site distinct from the endogenous free fatty acid (FFA) binding site and enhances the receptor's response to FFAs.[1][2] This glucose-dependent action makes this compound a subject of interest for studying β-cell physiology and as a potential therapeutic agent for type 2 diabetes, with a reduced risk of hypoglycemia.[2]
These application notes provide detailed protocols for utilizing this compound in in vitro studies with isolated pancreatic islets to investigate its effects on insulin secretion, intracellular calcium dynamics, and β-cell apoptosis.
Mechanism of Action of this compound in Pancreatic β-Cells
This compound potentiates glucose-stimulated insulin secretion through the activation of the Gαq signaling pathway.[3] Upon binding to GPR40 on the surface of pancreatic β-cells, this compound, in concert with endogenous free fatty acids, triggers a conformational change in the receptor. This leads to the activation of the Gαq subunit of the heterotrimeric G-protein. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3] The rise in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis. The potentiation of insulin secretion by this compound is strictly glucose-dependent, meaning it is most effective at elevated glucose concentrations that independently promote β-cell depolarization and Ca2+ influx through voltage-gated calcium channels.[3][4]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound application in isolated pancreatic islet studies based on available literature.
| Parameter | Condition | This compound Concentration | Expected Outcome | Reference |
| Insulin Secretion | 2.8 mM Glucose | 10 µM | No significant potentiation of insulin secretion. | [4] |
| 8.3 mM Glucose | 10 µM | Significant potentiation of insulin secretion. | [4] | |
| 16.7 mM Glucose | 10 µM | Robust potentiation of insulin secretion. | [4] | |
| EC50 | Insulin Secretion (in MIN6 cells) | Not directly provided | In the presence of 1 µM this compound, the EC50 of γ-linolenic acid decreased from 5.39 µM to 1.07 µM. | [5] |
| Intracellular Calcium | High Glucose | Effective concentrations | Amplification of glucose-induced Ca2+ oscillations. | [3] |
| Apoptosis | Cytokine-induced (TNFα + IL-1β) | Effective concentrations | Reduction in caspase-3 activity and protection against β-cell apoptosis. | [1][6] |
Experimental Protocols
Isolation of Mouse Pancreatic Islets
This protocol describes the collagenase digestion method for isolating pancreatic islets from mice.
Materials:
-
Collagenase P solution (1 mg/mL in ice-cold HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ficoll-Paque PLUS
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27G)
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Locate the common bile duct and clamp it at the duodenal entry point.
-
Inject 2-3 mL of cold collagenase P solution into the common bile duct, causing the pancreas to inflate.
-
Excise the distended pancreas and place it in a conical tube on ice.
-
Incubate the pancreas in a 37°C water bath for 10-15 minutes with gentle shaking.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue three times with cold HBSS by centrifugation (200 x g for 2 minutes).
-
Resuspend the pellet in a discontinuous Ficoll gradient (e.g., 25%, 23%, 20.5%, and 11% layers) and centrifuge at 800 x g for 15 minutes.
-
Collect the islets from the interface between the top two layers.
-
Wash the isolated islets three times with HBSS.
-
Handpick the islets under a stereomicroscope to ensure purity.
-
Culture the islets overnight in RPMI-1640 medium before experimentation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to measure insulin secretion from isolated islets in response to glucose and this compound.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 1 mM MgCl2, 2.5 mM CaCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
Low glucose KRBB (2.8 mM glucose)
-
High glucose KRBB (16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
After overnight culture, handpick islets of similar size (typically 10-15 islets per condition in triplicate).
-
Pre-incubate the islets in low glucose KRBB for 1 hour at 37°C to allow them to equilibrate.
-
Replace the pre-incubation buffer with fresh low glucose KRBB (control) or low glucose KRBB containing the desired concentration of this compound and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with high glucose KRBB (control) or high glucose KRBB containing the same concentration of this compound and incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Lyse the islets to measure total insulin content.
-
Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content.
Intracellular Calcium Measurement
This protocol outlines the procedure for measuring changes in intracellular calcium concentration in response to this compound.
Materials:
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
KRBB (as described for GSIS assay) with varying glucose concentrations
-
This compound stock solution
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.
Procedure:
-
Culture isolated islets on glass-bottom dishes.
-
Load the islets with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127) in low glucose KRBB for 30-45 minutes at 37°C.
-
Wash the islets with dye-free low glucose KRBB and allow them to de-esterify for 15-20 minutes.
-
Mount the dish on the microscope stage and perfuse with low glucose KRBB to establish a baseline calcium level.
-
Switch the perfusion to high glucose KRBB and record the changes in intracellular calcium.
-
Introduce high glucose KRBB containing the desired concentration of this compound into the perfusion system and continue recording to observe the effect on calcium dynamics.
-
Record the fluorescence ratio (for Fura-2) or intensity (for Fluo-4) over time.
Apoptosis Assay (Caspase-3 Activity)
This protocol describes how to assess the effect of this compound on β-cell apoptosis by measuring the activity of caspase-3.
Materials:
-
Pro-apoptotic stimuli (e.g., a cytokine cocktail of TNF-α and IL-1β)
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Culture isolated islets in multi-well plates.
-
Pre-treat the islets with the desired concentration of this compound for a specified period (e.g., 2-4 hours).
-
Induce apoptosis by adding the pro-apoptotic stimuli to the culture medium, with and without this compound.
-
Incubate for the desired time (e.g., 24-48 hours).
-
Wash the islets with PBS and lyse them according to the caspase-3 assay kit manufacturer's instructions.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the caspase-3 activity relative to the control group.
Mandatory Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Fasiglifam (TAK-875): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Fasiglifam (TAK-875), a potent and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), for in vitro cell culture experiments.[1][2][3]
Introduction
This compound is a small molecule that acts as an ago-allosteric modulator of GPR40.[4][5] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain fatty acids.[6][7] Activation of GPR40 by agonists like this compound initiates a signaling cascade through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, which potentiates insulin release.[7][8] These characteristics make this compound a valuable tool for studying GPR40 signaling and its role in metabolic diseases.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂O₇S | [9][10] |
| Molecular Weight | 524.63 g/mol | [9][10] |
| Appearance | White to off-white solid powder | [10] |
| Solubility | Soluble in DMSO (≥ 128 mg/mL) | [2] |
| InChiKey | BZCALJIHZVNMGJ-HSZRJFAPSA-N | [9][10] |
Storage and Stability:
This compound powder should be stored at -20°C for long-term use (up to 3 years).[2] Stock solutions prepared in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Preparation of this compound for Cell Culture
3.1. Materials:
-
This compound (TAK-875) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Appropriate cell culture medium
3.2. Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required amount of this compound:
-
The molecular weight of this compound is 524.63 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 524.63 g/mol = 0.52463 g = 5.2463 mg
-
-
Therefore, weigh out approximately 5.25 mg of this compound powder.
-
-
Dissolve in DMSO:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
3.3. Preparation of Working Solutions:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute in cell culture medium: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in your cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Experimental Protocols
The following are example protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
4.1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HepG2, INS-1)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
4.2. GPR40 Activation: Intracellular Calcium Influx Assay
This protocol measures the increase in intracellular calcium concentration following GPR40 activation by this compound.
Materials:
-
Cells expressing GPR40 (e.g., CHO-hGPR40, MIN6)
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound working solutions
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Compound Addition and Measurement:
-
Add a specific volume (e.g., 20 µL) of the this compound working solution to the wells while simultaneously recording the fluorescence signal.
-
Continue recording the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. The peak fluorescence response can be used to determine the EC₅₀ of this compound.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for In Vitro Assays
| Assay | Cell Line | Concentration Range | EC₅₀/IC₅₀ | Reference |
| Intracellular IP Production | CHO-hGPR40 | 0.01 - 10 µM | 72 nM | [1] |
| Intracellular Ca²⁺ Influx | INS-1 833/15 | 3 - 30 µM | - | [1] |
| Insulin Secretion | INS-1 833/15 | 0.001 - 10 µM | - | [1] |
| Cell Viability (Cytotoxicity) | HepG2 | >50 µM | ~100 µM (at 24h) | [9] |
Visualization of Signaling Pathways and Workflows
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Workflow: Calcium Influx Assay
Caption: Workflow for a cell-based calcium influx assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assay in Summary_ki [w.bindingdb.org]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells [discoverx.com]
- 7. bu.edu [bu.edu]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bms.kr [bms.kr]
Application of Fasiglifam in Studying Gq Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (also known as TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[3][4] this compound acts as an ago-allosteric modulator of GPR40, enhancing the effects of endogenous free fatty acids.[3] Its mechanism of action is primarily mediated through the Gαq signaling pathway.[5][6][7]
Upon binding to GPR40, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.[4] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] The resulting increase in intracellular calcium and activation of PKC are key events that potentiate the exocytosis of insulin granules in a glucose-dependent manner.[6][7]
This compound was developed as a promising therapeutic agent for type 2 diabetes. However, its clinical development was terminated during Phase 3 trials due to concerns about liver safety.[8] Despite its withdrawal from clinical development, this compound remains a valuable research tool for investigating the intricacies of Gq signaling pathways, particularly in the context of GPR40 activation and pancreatic β-cell physiology. Its high potency and selectivity make it an excellent pharmacological probe to dissect the downstream events of Gq activation.
These application notes provide detailed protocols for utilizing this compound to study Gq signaling pathways in vitro, focusing on two key downstream events: inositol monophosphate (IP-1) accumulation and intracellular calcium mobilization.
Data Presentation
Table 1: In Vitro Pharmacological Data for this compound (TAK-875)
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CHO-hGPR40 | IP Production | 0.072 µM | [1] |
| EC50 | CHO | Intracellular Calcium Increase | 0.016 µM | [2] |
| EC50 | GPR40 | GPR40 Activation | 72 nM | [1][2] |
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IP accumulation assay [bio-protocol.org]
- 6. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Fasiglifam's Effect on GLP-1 Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (also known as TAK-875) is a selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Primarily investigated for the treatment of type 2 diabetes, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells.[2][3][4] Emerging evidence suggests that GPR40 is also expressed in enteroendocrine L-cells of the gastrointestinal tract, which are responsible for the secretion of glucagon-like peptide-1 (GLP-1).[1] This suggests a potential secondary mechanism of action for this compound, contributing to its glucose-lowering effects through the stimulation of GLP-1 release.[5][6]
These application notes provide a comprehensive overview of the methodologies required to assess the effect of this compound on GLP-1 secretion, including detailed in vitro and in vivo experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
GPR40 Signaling Pathway
Activation of GPR40 by agonists like this compound in pancreatic β-cells and enteroendocrine L-cells initiates a signaling cascade that leads to hormone secretion. The diagram below illustrates the key steps in this pathway.
Caption: GPR40 signaling cascade initiated by this compound.
Data Presentation
The following tables summarize the quantitative data from a phase 2 clinical study investigating the effect of various doses of this compound on total GLP-1 secretion in patients with type 2 diabetes.[5]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Placebo (n=55) | This compound 6.25 mg (n=55) | This compound 12.5 mg (n=56) | This compound 25 mg (n=55) | This compound 50 mg (n=56) | This compound 100 mg (n=56) | This compound 200 mg (n=55) | Glimepiride 1 mg (n=55) |
| Age (years) | 56.1 | 55.4 | 56.5 | 55.8 | 56.1 | 55.9 | 56.2 | 55.7 |
| BMI ( kg/m ²) | 25.4 | 25.1 | 25.3 | 25.5 | 25.2 | 25.6 | 25.3 | 25.0 |
| HbA1c (%) | 7.9 | 8.0 | 7.9 | 8.0 | 7.9 | 8.0 | 7.9 | 7.9 |
Table 2: Change from Baseline in Total GLP-1 AUC₀₋₂ₕ During a Meal Tolerance Test at Week 12
| Treatment Group | Change from Baseline in Total GLP-1 AUC₀₋₂ₕ (pmol·h/mL) |
| Placebo | -0.019 |
| This compound 6.25 mg | 2.076 |
| This compound 12.5 mg | 4.331 |
| This compound 25 mg | 3.890 |
| This compound 50 mg | 9.143 |
| This compound 100 mg | 5.891 |
| This compound 200 mg | 6.892 |
| Glimepiride 1 mg | -3.267 |
Data from a randomized, double-blind, dose-ranging study in Japanese patients with inadequately controlled type 2 diabetes.[5]
Experimental Protocols
In Vitro GLP-1 Secretion Assay Using Enteroendocrine Cell Lines
This protocol describes a method to assess the direct effect of this compound on GLP-1 secretion from an enteroendocrine cell line, such as STC-1 or GLUTag cells.
Materials:
-
STC-1 or GLUTag cells
-
Cell culture medium (e.g., DMEM with high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., KRB buffer)
-
This compound (TAK-875)
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Protease inhibitor cocktail
-
GLP-1 ELISA kit
Procedure:
Caption: Workflow for in vitro GLP-1 secretion assay.
In Vivo Assessment of GLP-1 Secretion in Rodent Models
This protocol outlines an oral glucose tolerance test (OGTT) in rodents to evaluate the in vivo effect of this compound on GLP-1 secretion.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound (TAK-875)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (for oral gavage)
-
DPP-4 inhibitor
-
Anticoagulant (e.g., EDTA)
-
Blood collection tubes
-
GLP-1 ELISA kit
Procedure:
Caption: Workflow for in vivo OGTT and GLP-1 measurement.
Conclusion
The methodologies described provide a robust framework for investigating the effects of this compound on GLP-1 secretion. The provided data from clinical trials indicate a dose-dependent increase in total GLP-1 levels, supporting the hypothesis that GPR40 agonism by this compound stimulates GLP-1 release.[5] Further preclinical and clinical research utilizing these protocols will be instrumental in fully elucidating the contribution of GLP-1 secretion to the overall therapeutic profile of this compound and other GPR40 agonists. It is important to note that the clinical development of this compound was terminated due to concerns about liver safety.[3][7]
References
- 1. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fasiglifam Administration in Diabetic Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (also known as TAK-875) is a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS).[1][3] this compound potentiates insulin secretion in a glucose-dependent manner, making it a therapeutic candidate for type 2 diabetes with a reduced risk of hypoglycemia.[3][4] These application notes provide a comprehensive overview of the administration of this compound in various diabetic rodent models, summarizing key pharmacokinetic and pharmacodynamic data and detailing experimental protocols.
Data Presentation
Pharmacokinetics of this compound in Rats
The pharmacokinetic profile of this compound has been characterized in Sprague Dawley rats following both intravenous (IV) and oral (PO) administration. The compound exhibits high oral bioavailability.[5][6]
| Parameter | Male Sprague Dawley Rats | Female Sprague Dawley Rats | Reference |
| Oral Bioavailability | 85-120% | 91-108% | [5][7][8] |
| Time to Maximum Plasma Concentration (Tmax) (Oral) | 1 hour | 1 hour | [5] |
| Plasma Half-life (t1/2) (10 mg/kg Oral) | 11.1 - 12.4 hours | 11.2 - 11.6 hours | [5][7][8] |
| Plasma Half-life (t1/2) (50 mg/kg Oral) | 10.3 hours | 9.8 hours | [5] |
Table 1: Pharmacokinetic parameters of this compound in Sprague Dawley rats.
Plasma Concentrations of this compound in Sprague Dawley Rats
Peak plasma concentrations of this compound are dose-dependent following oral administration.
| Administration Route and Dose | Mean Peak Plasma Concentration (Cmax) in Males | Mean Peak Plasma Concentration (Cmax) in Females | Reference |
| 5 mg/kg IV | 8.8 µg/mL | 9.2 µg/mL | [7][8] |
| 10 mg/kg PO | 12.4 ± 2.6 µg/mL | 12.9 ± 3.5 µg/mL | [5] |
| 50 mg/kg PO | 76.2 ± 3.7 µg/mL | 83.7 ± 13.2 µg/mL | [5] |
Table 2: Mean peak plasma concentrations (Cmax) of this compound in Sprague Dawley rats following intravenous and oral administration.
Efficacy of this compound in Diabetic Rodent Models
This compound has demonstrated significant glucose-lowering effects in various diabetic rodent models. The efficacy is often assessed by measuring the reduction in the area under the curve (AUC) for glucose during an oral glucose tolerance test (OGTT).
| Animal Model | Treatment | Dose (Oral) | Change in Glucose AUC | Reference |
| N-STZ-1.5 Rats | This compound | 3-30 mg/kg | Dose-dependent improvement in glucose tolerance | [9] |
| N-STZ-1.5 Rats | This compound vs. Glibenclamide | 10 mg/kg (maximal effective dose) | -37.6% (this compound) vs. -12.3% (Glibenclamide) | [9] |
| Aged Zucker Diabetic Fatty (ZDF) Rats | This compound | 3-10 mg/kg | Effective in improving glucose tolerance | [9] |
| N-STZ-1.5 Rats (Glibenclamide desensitized) | This compound | 3-10 mg/kg | Effective in improving glucose tolerance | [9] |
| N-STZ-1.5 Rats (Combination Therapy) | This compound + Glimepiride | 3 mg/kg + 10 mg/kg | -43.1% (additive effect) | [9] |
Table 3: Glucose-lowering efficacy of this compound in diabetic rat models.
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats using Neonatal Streptozotocin (N-STZ-1.5 Model)
This protocol describes the creation of a non-obese, type 2 diabetic rat model.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Sprague Dawley rat pups (1.5 days old)
-
Insulin syringes (0.3 mL)
-
Heating pad
Procedure:
-
On the day of injection, prepare a fresh solution of STZ in cold, sterile citrate buffer. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 80-100 mg/kg).[10] Keep the solution on ice and protected from light.
-
Separate the 1.5-day-old rat pups from their mother. To prevent hypothermia, place the pups on a heating pad set to a low temperature.
-
Administer the calculated dose of STZ via intraperitoneal (IP) injection using an insulin syringe.
-
Return the pups to their mother immediately after injection.
-
Monitor the pups for any signs of distress. Initial transient hyperglycemia is typically followed by a period of normoglycemia.
-
Non-fasting hyperglycemia generally develops from 6-8 weeks of age.[10] Confirm diabetes by measuring blood glucose levels. Animals with sustained hyperglycemia are considered diabetic and can be used for subsequent studies.
Protocol 2: Oral Administration of this compound by Gavage
This protocol details the procedure for administering this compound orally to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)[5]
-
Weighing scale
-
Mortar and pestle or appropriate homogenization equipment
-
Graduated cylinder and beaker
-
Stir plate and stir bar
-
Oral gavage needles (appropriate size for the rat)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals. The final volume for gavage is typically 10 mL/kg.[5]
-
Prepare the vehicle solution (0.5% methylcellulose in water).
-
Weigh the appropriate amount of this compound.
-
Create a suspension by adding a small amount of the vehicle to the this compound powder and triturating to a smooth paste. Gradually add the remaining vehicle while stirring continuously to ensure a uniform suspension.
-
Administer the this compound suspension to the rats via oral gavage using a suitable gavage needle attached to a syringe. Ensure the needle is inserted gently and correctly into the esophagus to avoid injury.
-
For control animals, administer the vehicle alone using the same procedure.
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
This protocol outlines the steps for performing an OGTT to assess the effect of this compound on glucose metabolism.
Materials:
-
Fasted diabetic rats (overnight fasting, typically 12-16 hours, with free access to water)[11][12]
-
This compound or vehicle (prepared as in Protocol 2)
-
Glucose solution (e.g., 20% dextrose in sterile water)[12]
-
Glucometer and test strips
-
Lancets or tail-snip equipment for blood collection
-
Timer
Procedure:
-
Fast the rats overnight but allow free access to water.
-
Record the baseline body weight of each rat.
-
Administer this compound or vehicle orally (as described in Protocol 2) at a predetermined time before the glucose challenge (e.g., 60 minutes).[11]
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample is taken, administer the glucose solution orally by gavage at a dose of 1.5 g/kg.[11]
-
Collect subsequent blood samples at specific time points after the glucose administration, for example, at 15, 30, 60, and 120 minutes.[12]
-
Measure the blood glucose concentration at each time point using a glucometer.
-
Plot the blood glucose concentration versus time for each animal and calculate the area under the curve (AUC) to assess glucose tolerance.
Mandatory Visualizations
References
- 1. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a new potential treatment option for patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience [ouci.dntb.gov.ua]
- 5. tandfonline.com [tandfonline.com]
- 6. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (this compound) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigation of the pharmacokinetics and metabolic fate of this compound (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-jarb.org [e-jarb.org]
- 12. mmpc.org [mmpc.org]
Application Notes and Protocols for Measuring Fasiglifam's Allosteric Effects on GPR40
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (TAK-875) is a pioneering antidiabetic agent that functions as an ago-allosteric modulator of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5][6][7] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[8][9][10] this compound enhances insulin secretion in a glucose-dependent manner, which minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic drugs.[1][10][11] This document provides detailed application notes and protocols for characterizing the allosteric effects of this compound on GPR40.
This compound is described as an "ago-allosteric modulator," meaning it has partial agonist activity on its own but also potentiates the effects of endogenous ligands, such as free fatty acids (FFAs).[1][2][3][4][5][6][7] This cooperative action with endogenous FFAs is key to its therapeutic effect.[2][3][4][5][6][7] The following protocols will enable researchers to quantify this unique pharmacological profile.
GPR40 Signaling Pathway
Activation of GPR40 by agonists like FFAs or this compound primarily couples to the Gαq signaling pathway.[1][9] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][10] The resulting increase in intracellular Ca2+ concentration is a critical step in triggering the exocytosis of insulin-containing granules from pancreatic β-cells.[1][10]
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the activation of GPR40, as it directly measures a key downstream event in the Gαq signaling cascade.[12] The allosteric nature of this compound can be characterized by evaluating its activity alone and in the presence of an orthosteric GPR40 agonist, such as the free fatty acid γ-linolenic acid (γ-LA).[2][3]
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound, both alone and in combination with a fixed concentration of an orthosteric agonist.
Materials:
-
CHO or HEK293 cells stably expressing human GPR40 (hGPR40)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
γ-linolenic acid (γ-LA)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Culture: Culture hGPR40-expressing cells in appropriate medium supplemented with FBS. Seed the cells into black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of γ-LA (e.g., its EC20 concentration) in assay buffer, both with and without the serial dilutions of this compound.
-
Measurement: Place the dye-loaded cell plate into the fluorescent plate reader. Set the instrument to record fluorescence intensity over time. Establish a baseline reading for 10-20 seconds.
-
Compound Addition: The instrument's automated injection system should then add the prepared compound solutions (this compound alone, γ-LA alone, and this compound + γ-LA) to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for 1-3 minutes to capture the peak response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration. Plot the peak ΔF against the logarithm of the compound concentration to generate dose-response curves. Calculate EC50 values for this compound in the absence and presence of γ-LA. A leftward shift in the this compound dose-response curve and/or an increase in the maximal response in the presence of γ-LA indicates positive allosteric modulation.
In Vitro Insulin Secretion Assay
This functional assay provides a more physiologically relevant measure of GPR40 activation by quantifying insulin release from pancreatic β-cells.[3]
Objective: To measure the potentiation of glucose-stimulated insulin secretion (GSIS) by this compound in pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
Materials:
-
MIN6 or INS-1 pancreatic β-cell line, or isolated rodent/human pancreatic islets
-
Cell culture medium (e.g., DMEM with high glucose)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated)
-
This compound
-
γ-linolenic acid (γ-LA)
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
-
24- or 48-well cell culture plates
Protocol:
-
Cell Culture: Culture MIN6 cells or islets in their appropriate medium. Seed cells into multi-well plates and allow them to reach optimal confluency.
-
Pre-incubation: Gently wash the cells twice with a basal glucose (2.8 mM) KRBH buffer. Pre-incubate the cells in this buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Stimulation: Remove the pre-incubation buffer. Add KRBH buffer containing either basal (2.8 mM) or stimulatory (16.7 mM) glucose concentrations. To the appropriate wells, add different concentrations of this compound, a fixed concentration of γ-LA, or a combination of both.
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or DNA content of the cells in each well. Plot the amount of secreted insulin against the this compound concentration. A significant increase in insulin secretion in the presence of stimulatory glucose and this compound, and a further potentiation in the presence of γ-LA, demonstrates the ago-allosteric activity of this compound.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Intracellular Calcium Mobilization Data
| Compound(s) | EC50 (nM) | Emax (% of control) |
| This compound | 72 | Varies with GPR40 expression |
| γ-Linolenic Acid | Insert Value | Insert Value |
| This compound + γ-LA (EC20) | Insert Value | Insert Value |
Note: The EC50 of this compound is reported to be 72 nM.[13] The Emax of this compound can vary depending on the expression level of GPR40 in the cell system used.[2][3]
Table 2: In Vitro Insulin Secretion Data
| Condition (16.7 mM Glucose) | Fold Increase in Insulin Secretion (vs. Stimulated Control) |
| This compound (1 µM) | Insert Value |
| γ-Linolenic Acid (10 µM) | Insert Value |
| This compound (1 µM) + γ-LA (10 µM) | Insert Value |
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the allosteric effects of this compound on the GPR40 receptor. By employing a combination of second messenger assays, such as intracellular calcium mobilization, and more physiologically relevant functional assays like in vitro insulin secretion, researchers can thoroughly investigate the unique ago-allosteric properties of this compound. The provided diagrams and data tables should aid in the experimental design and interpretation of results, ultimately contributing to a better understanding of this compound's mechanism of action and its potential in the treatment of type 2 diabetes.
References
- 1. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 3. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 5. A novel antidiabetic drug, this compound/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 11. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Investigating the Mechanism of Fasiglifam Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the mechanisms underlying Fasiglifam (TAK-875)-induced hepatotoxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesis for this compound-induced liver injury?
A1: The leading hypothesis is that this compound's hepatotoxicity is multifactorial, involving a combination of metabolic activation to reactive metabolites, mitochondrial dysfunction, and inhibition of bile acid transport.[1][2] A key event is the formation of a reactive acyl glucuronide metabolite (TAK-875AG), which can covalently bind to hepatic proteins, a known risk factor for drug-induced liver injury (DILI).[1][2]
Q2: Is the hepatotoxicity related to the pharmacological effect of this compound on GPR40?
A2: The role of GPR40 in this compound's hepatotoxicity is currently debated. Some studies suggest that the toxicity is independent of GPR40 pharmacology.[1] However, other research indicates that this compound may induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner, and knockdown of GPR40 has been shown to abolish its hepatotoxic effects in vitro.[3][4][5][6]
Q3: What is the role of mitochondrial dysfunction in this compound hepatotoxicity?
A3: Mitochondrial impairment is considered a significant contributor to this compound-induced liver injury.[1][2] Both this compound and its metabolites have been shown to inhibit mitochondrial respiration, specifically targeting Complex I and II of the electron transport chain.[1][2] This can lead to cellular stress, ATP depletion, and increased ROS production, ultimately causing hepatocyte injury. However, some studies using Seahorse assays did not find significant impairment of mitochondrial function to be a primary driver of the observed cytotoxicity.[7]
Q4: How does this compound affect biliary transport?
A4: this compound and its acyl glucuronide metabolite (TAK-875AG) can inhibit key hepatic efflux transporters, including the Multidrug Resistance-Associated Protein 2 (MRP2), MRP3, and the Bile Salt Export Pump (BSEP).[1][2] Inhibition of these transporters can lead to the intracellular accumulation of this compound, its metabolites, and bile acids, resulting in cholestatic liver injury and exacerbating mitochondrial damage.[1]
Q5: What were the key clinical findings that led to the termination of this compound's development?
A5: The development of this compound was halted during Phase III clinical trials due to a clear signal of liver toxicity.[8][9][10][11][12] Clinical data revealed a higher incidence of elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in patients receiving this compound compared to those on placebo or active comparators.[9][12] Adjudicated cases of drug-induced liver injury were significantly more frequent in the this compound-treated groups.[9]
Troubleshooting Experimental Issues
Issue 1: Inconsistent cytotoxicity results in in-vitro models.
-
Possible Cause: Cell model sensitivity. Different hepatic cell lines (e.g., HepG2, primary human hepatocytes) can exhibit varying sensitivities to this compound. Primary hepatocytes are generally considered more metabolically competent and may provide more clinically relevant data.
-
Troubleshooting Tip: If using HepG2 cells, consider using 3D culture models, which can better recapitulate the in vivo liver microenvironment.[3][6] When possible, use primary human hepatocytes from multiple donors to account for genetic variability in metabolism and transporter function.
Issue 2: Difficulty in detecting reactive metabolites.
-
Possible Cause: Instability of metabolites. The acyl glucuronide of this compound can be unstable.
-
Troubleshooting Tip: When quenching hepatocyte incubations, use an acidic solution (e.g., 0.1% formic acid in acetonitrile/isopropyl alcohol) and add ammonium formate to stabilize the acyl glucuronide metabolite for detection.[1]
Issue 3: Contradictory results on the role of GPR40.
-
Possible Cause: Off-target effects vs. pharmacology. The hepatotoxicity may be a combination of on-target (GPR40-mediated) and off-target effects.
-
Troubleshooting Tip: To dissect these pathways, use a combination of approaches. Compare the cytotoxic effects of this compound in cells with and without GPR40 expression (e.g., using siRNA knockdown or GPR40-negative cell lines).[3][4][5][6] Also, investigate other GPR40 agonists to determine if the hepatotoxicity is a class effect.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Covalent Binding Burden | 2.0 mg/day | Human Hepatocytes | [1][2] |
| MRP3 Inhibition (IC50) by TAK-875AG | 0.21 µM | Human | [1][2] |
| Cytotoxicity (TC50) in 2D/3D hLiMT | 56 to 68 µM (24-48h) | Primary Human Hepatocytes | [7][13] |
| HepG2 Cell Viability Decrease | Starting at ~100 µM | HepG2 cells | [3][4] |
| Clinical DILI Incidence | 0.64% (this compound) vs. 0.06% (control) | Human Clinical Trials | [9] |
| Clinical ALT/AST ≥3x ULN | 2.1% (this compound) vs. 0.5% (placebo) | Human Cardiovascular Outcomes Trial | [12] |
Experimental Protocols
Covalent Binding Assay in Human Hepatocytes
-
Objective: To quantify the extent of covalent binding of radiolabeled this compound to hepatocyte proteins.
-
Methodology:
-
Thaw and prepare cryopreserved human hepatocytes, ensuring high viability.
-
Incubate hepatocytes (1 x 10^6 cells/mL) with 10 µM of ¹⁴C-labeled this compound in Krebs-Henseleit buffer at 37°C for 4 hours with constant shaking.
-
Include control incubations at 0 hours and with known DILI-positive drugs (e.g., diclofenac, troglitazone).
-
To investigate the metabolic pathways involved, co-incubate with inhibitors such as 1-aminobenzotriazole (ABT) for cytochrome P450 enzymes and (-)-borneol for UGTs.
-
Quench the reaction by adding 5 volumes of ice-cold acetonitrile:isopropyl alcohol (1:1) with 0.1% formic acid.
-
Add ammonium formate (500 mM, pH 3.0) to stabilize the acyl glucuronide metabolite.
-
Centrifuge to pellet the precipitated protein.
-
Wash the protein pellet repeatedly with methanol to remove non-covalently bound radioactivity.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Measure the radioactivity in the protein pellet using liquid scintillation counting.
-
Express the results as pmol equivalents of this compound bound per mg of protein.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Objective: To assess the effect of this compound on mitochondrial function in intact cells.
-
Methodology:
-
Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) in real-time.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Transporter Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound and its metabolites on hepatic efflux transporters.
-
Methodology:
-
Use membrane vesicles prepared from cells overexpressing the transporter of interest (e.g., MRP2, MRP3, BSEP).
-
Incubate the vesicles with a known substrate for the transporter (e.g., a fluorescent or radiolabeled substrate) in the presence of various concentrations of this compound or its metabolites.
-
Initiate the transport reaction by adding ATP.
-
Stop the reaction at a specific time point by adding an ice-cold stop solution and rapidly filtering the mixture.
-
Quantify the amount of substrate transported into the vesicles.
-
Calculate the IC50 value for the inhibition of transporter activity by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist this compound (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Hepatotoxicity of this compound (TAK-875) - Evotec [evotec.com]
- 9. Determination of this compound-induced liver toxicity: Insights from the data monitoring committee of the this compound clinical trials program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Fasiglifam Acyl Glucuronide Metabolite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental challenges associated with the acyl glucuronide metabolite of Fasiglifam (TAK-875).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the this compound acyl glucuronide metabolite?
The primary challenge is its direct link to drug-induced liver injury (DILI), which led to the termination of this compound's clinical development.[1][2][3][4][5] The acyl glucuronide is considered a reactive metabolite and the dominant contributor to the observed hepatotoxicity.[1][6][7]
Q2: Why is the this compound acyl glucuronide metabolite considered reactive?
Acyl glucuronides are inherently reactive and can undergo intramolecular rearrangement and covalent binding to macromolecules like proteins.[8][9][10] In the case of this compound, its acyl glucuronide has been shown to form covalent bonds with liver proteins, a key mechanism associated with idiosyncratic drug toxicity.[6][7][8]
Q3: How does the acyl glucuronide metabolite contribute to liver toxicity?
The hepatotoxicity is multifactorial and is thought to involve:
-
Covalent Binding: Formation of protein adducts in the liver, leading to cellular stress and immune responses.[6][7]
-
Hepatic Transporter Inhibition: The metabolite, along with the parent drug, inhibits key hepatic transporters like the multidrug resistance-associated proteins (MRPs), particularly MRP3.[6][7][11] This inhibition can lead to the accumulation of the toxic metabolite within hepatocytes, exacerbating its harmful effects.[6]
-
Mitochondrial Dysfunction: this compound and its metabolites have been shown to impair mitochondrial respiration, which can lead to cellular energy depletion and oxidative stress.[6][7][12]
Q4: What are the main difficulties in working with this compound acyl glucuronide in vitro?
The main challenges include its inherent instability under physiological conditions, which can lead to hydrolysis back to the parent drug or intramolecular migration to form isomers.[1][9][13][14] This instability complicates its synthesis, purification, and accurate quantification in experimental assays.[10][13][15]
Troubleshooting Guides
Problem 1: High variability or unexpected results in in vitro cytotoxicity assays.
-
Possible Cause 1: Instability of the acyl glucuronide metabolite. The metabolite may be degrading during the experiment, leading to inconsistent concentrations.
-
Possible Cause 2: Hydrolysis to the parent compound. The observed toxicity might be a combined effect of the metabolite and the parent drug, this compound, if the glucuronide is hydrolyzed.
-
Troubleshooting Tip: Include a control group with this compound alone at concentrations equivalent to the potential hydrolytic conversion. Use LC-MS/MS to quantify the concentrations of both the acyl glucuronide and the parent drug at the beginning and end of the experiment to assess the extent of hydrolysis.[14]
-
-
Possible Cause 3: Non-specific binding. The reactive nature of the acyl glucuronide can lead to non-specific binding to cell culture plates and media components.
-
Troubleshooting Tip: Use low-binding plates and serum-free media where possible. Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay.
-
Problem 2: Difficulty in synthesizing and purifying the this compound acyl glucuronide standard.
-
Possible Cause: Instability during chemical synthesis and purification. Acyl glucuronides are susceptible to degradation under various chemical conditions.
-
Troubleshooting Tip: Employ mild reaction and purification conditions. Biotransformation using microbial systems can be an alternative to chemical synthesis for producing the metabolite.[10] Purification should be performed rapidly, and the final product should be stored under inert gas at low temperatures (-80°C) as a lyophilized powder or in an anhydrous aprotic solvent.
-
Problem 3: Inaccurate quantification of the acyl glucuronide metabolite in biological samples.
-
Possible Cause: Ex vivo degradation in biological matrices. The metabolite can degrade in plasma or tissue homogenates after sample collection.
-
Troubleshooting Tip: Stabilize samples immediately upon collection by lowering the pH and temperature.[14] Acidify the matrix (e.g., with formic acid) and keep samples on ice.[13] Promptly process and analyze the samples or store them at -80°C. The bioanalytical method should be carefully validated to account for the instability of the analyte.[14]
-
Data Presentation
Table 1: In Vitro Cytotoxicity and Transporter Inhibition Data for this compound and its Acyl Glucuronide Metabolite
| Compound | Assay | Cell Type/System | Endpoint | Value | Reference |
| This compound (TAK-875) | Cytotoxicity | Primary Human Hepatocytes (2D) | TC50 (24-48h) | 56-68 µM | [2] |
| This compound (TAK-875) | Transporter Inhibition | Human MRP2 | IC50 | Similar to AG metabolite | [6][7] |
| This compound (TAK-875) | Transporter Inhibition | Human MRP4 | IC50 | Similar to AG metabolite | [6][7] |
| This compound (TAK-875) | Transporter Inhibition | Human BSEP | IC50 | Similar to AG metabolite | [6][7] |
| This compound Acyl Glucuronide (TAK-875-AG) | Transporter Inhibition | Human MRP2 | IC50 | Similar to parent drug | [6][7] |
| This compound Acyl Glucuronide (TAK-875-AG) | Transporter Inhibition | Human MRP3 | IC50 | 0.21 µM | [6][7] |
| This compound Acyl Glucuronide (TAK-875-AG) | Transporter Inhibition | Human MRP4 | IC50 | Similar to parent drug | [6][7] |
| This compound Acyl Glucuronide (TAK-875-AG) | Transporter Inhibition | Human BSEP | IC50 | Similar to parent drug | [6][7] |
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate primary human hepatocytes in collagen-coated 96-well plates and allow them to attach for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and its acyl glucuronide metabolite in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Remove the culture medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the TC50 value (the concentration that causes 50% toxicity) by fitting the data to a dose-response curve.
Protocol 2: Evaluation of Hepatic Transporter Inhibition
-
System Preparation: Use membrane vesicles from insect cells overexpressing the human transporter of interest (e.g., MRP2, MRP3, MRP4, BSEP).
-
Assay Buffer: Prepare an appropriate assay buffer containing ATP.
-
Inhibition Assay:
-
Pre-incubate the membrane vesicles with various concentrations of this compound or its acyl glucuronide metabolite.
-
Initiate the transport reaction by adding a known substrate for the transporter (e.g., a fluorescent or radiolabeled substrate).
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay buffer.
-
-
Quantification: Quantify the amount of substrate transported into the vesicles using a suitable detection method (e.g., fluorescence or scintillation counting).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Metabolic activation of this compound and pathways to hepatotoxicity.
Caption: Troubleshooting workflow for in vitro cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist this compound (TAK875) and its primary metabolites [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [scholarbank.nus.edu.sg]
- 16. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Fasiglifam Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Fasiglifam (TAK-875) concentration for in vitro studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Upon binding, it potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3][4] It acts as an ago-allosteric modulator, meaning it binds to a site distinct from the endogenous free fatty acid (FFA) binding site and works cooperatively with FFAs to activate the receptor.[1][5]
Q2: What is the recommended concentration range for studying GPR40 activation in vitro?
For studying GPR40 activation, nanomolar to low micromolar concentrations of this compound are typically effective. The reported EC50 (half-maximal effective concentration) for GPR40 activation is approximately 72 nM.[2] A concentration range of 0.01 µM to 10 µM is often used to establish a dose-response curve for intracellular IP production or calcium influx in GPR40-expressing cells.[2]
Q3: At what concentrations does this compound induce cytotoxicity?
Cytotoxicity is generally observed at much higher concentrations than those required for GPR40 activation. In human hepatocarcinoma HepG2 cells, a decrease in cell viability has been reported to start at concentrations around 50-100 µM after 24 hours of exposure.[6][7] It is crucial to determine the cytotoxic threshold in your specific cell system.
Q4: Are there concerns about this compound-induced hepatotoxicity?
Yes, the clinical development of this compound was terminated in Phase III trials due to liver safety concerns.[8][9] In vitro studies suggest that this compound can induce hepatotoxicity through mechanisms including mitochondrial dysfunction and the formation of reactive acyl glucuronide metabolites.[6][10][11] Some studies have shown that this compound-induced cytotoxicity in hepatocytes is dependent on GPR40 expression and is associated with the generation of reactive oxygen species (ROS).[6][7]
Troubleshooting Guide
Problem: No significant GPR40 activation is observed at expected concentrations.
-
Solution 1: Verify GPR40 expression. Confirm that your cell line endogenously expresses GPR40 or has been successfully transfected to express the receptor.
-
Solution 2: Check for the presence of fatty acids. this compound acts as an ago-allosteric modulator and its potency can be enhanced by the presence of endogenous free fatty acids.[1][5] Ensure your cell culture medium contains an appropriate source of fatty acids or consider co-treatment with a low concentration of a free fatty acid like γ-linolenic acid.[1]
-
Solution 3: Optimize glucose concentration. The insulinotropic effect of this compound is glucose-dependent.[3][5] Ensure that the glucose concentration in your assay buffer is sufficient to stimulate insulin secretion (e.g., in the high physiological range).
Problem: High background signal or variability in cytotoxicity assays.
-
Solution 1: Assess solvent toxicity. Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is below the toxic threshold for your cells. A solvent control group is essential.
-
Solution 2: Monitor for compound precipitation. At higher concentrations, this compound may precipitate out of the solution. Visually inspect your culture plates for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration tested.
-
Solution 3: Optimize cell seeding density. Ensure that cells are seeded at an optimal density to avoid overgrowth or nutrient depletion during the course of the experiment, which can affect viability independently of the drug treatment.
Data Summary Tables
Table 1: Effective Concentrations of this compound for GPR40 Activation
| Assay Type | Cell Line | Parameter Measured | Effective Concentration (EC50) | Reference |
| GPR40 Agonist Activity | CHO-hGPR40 | Intracellular IP Production | 72 nM | [2] |
| GPR40 Agonist Activity | CHO cells | Intracellular Calcium Flux | 29.6 nM | [2] |
| Insulin Secretion | INS-1 833/15 cells | Insulin Release (in 10 mM glucose) | 0.001 - 10 µM (dose-dependent) | [2] |
Table 2: Cytotoxic and Mitochondrial Effects of this compound
| Assay Type | Cell Line/System | Parameter Measured | IC50 / Effective Concentration | Reference |
| Cytotoxicity (24h) | HepG2 | Cell Viability (WST-1 assay) | ~100 µM (start of decrease) | [6] |
| Cytotoxicity (24h) | HepG2 | Cell Viability | >50 µM (start of decrease) | [7] |
| Mitochondrial Respiration | HepG2 | Basal O2 Consumption Rate | 17 µM | [10] |
| Mitochondrial Respiration | HepG2 | ATP Production | 8.8 µM | [10] |
| Mitochondrial Respiration | HepG2 | Maximal Respiratory Capacity | 28 µM | [10] |
Experimental Protocols
1. General Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1.0 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF96 cell culture microplate at 40,000 cells/well and allow them to adhere overnight.[10]
-
Assay Medium Preparation: Prepare the Seahorse assay medium containing 5.5 mM glucose, 16 mM glutamine, and 8 mM pyruvate under protein-free conditions.[10]
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1–100 µM) and incubate for the desired duration.[10]
-
Seahorse Analysis: Perform a mitochondrial stress test according to the manufacturer's protocol. This typically involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP production, and maximal respiratory capacity.
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: General workflow for in vitro studies with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 6. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GPR40-Mediated G α 12 Activation by Allosteric Full Agonists Highly Efficacious at Potentiating Glucose-Stimulated Insulin Secretion in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. news.cyprotex.com [news.cyprotex.com]
Technical Support Center: Overcoming Fasiglifam Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Fasiglifam (TAK-875) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
A1: this compound (also known as TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It has been investigated for the treatment of type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion.[3][4] this compound is a lipophilic compound, which results in poor aqueous solubility. This characteristic can present significant challenges during in vitro and in vivo experiments, as it may be difficult to dissolve in common physiological buffers, potentially leading to precipitation and inaccurate experimental results.
Q2: What are the known solvents for dissolving this compound?
A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP).[1][2][5][6] It is reported to be insoluble in water and ethanol.[2]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: The recommended method for preparing a stock solution of this compound is to use a high-purity, anhydrous organic solvent. DMSO is a commonly used solvent for this purpose, with reported solubilities of ≥ 128 mg/mL and 100 mg/mL.[1][2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1][2]
Q4: How can I prepare a working solution of this compound in an aqueous buffer from a DMSO stock?
A4: To prepare a working solution in an aqueous buffer, a serial dilution approach is recommended. The concentrated DMSO stock solution should be added to the aqueous buffer with vigorous vortexing or stirring. This rapid mixing helps to prevent precipitation of the compound. It is also important to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[7]
Troubleshooting Guide
Issue: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous experimental buffer (e.g., PBS, Tris).
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is inherently poorly soluble in aqueous solutions. Direct dilution from a high concentration organic stock can cause it to crash out of solution. |
| 1. Optimize Dilution Technique: Add the DMSO stock solution drop-wise to the vigorously stirring or vortexing aqueous buffer. This can improve dispersion and reduce localized high concentrations that lead to precipitation. | |
| 2. Decrease Final Concentration: If possible, lower the final desired concentration of this compound in your experiment. | |
| 3. Use a Co-solvent Formulation: Prepare an intermediate solution with a co-solvent system before final dilution into the aqueous buffer. A detailed protocol for an in vivo formulation is provided in the Experimental Protocols section. | |
| Buffer Composition and pH | The pH and composition of the aqueous buffer can influence the solubility of this compound. |
| 1. pH Adjustment: Although specific data on this compound's pH-solubility profile is limited, for many lipophilic compounds, altering the pH can improve solubility. Experiment with buffers of different pH values if your experimental design allows. | |
| 2. Addition of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80, can help to maintain the solubility of lipophilic compounds in aqueous solutions. | |
| Stock Solution Issues | The quality and concentration of your DMSO stock solution can affect the outcome of your dilutions. |
| 1. Use Fresh, Anhydrous DMSO: Ensure that the DMSO used for your stock solution is of high purity and anhydrous, as water content can decrease the solubility of this compound.[1][2] | |
| 2. Gentle Warming: Gently warming the stock solution (e.g., in a 37°C water bath) before dilution may help to ensure the compound is fully dissolved. |
Quantitative Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 128 mg/mL (243.98 mM) | Hygroscopic nature of DMSO can impact solubility; use newly opened solvent. | [1] |
| DMSO | 100 mg/mL (187.39 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [2] |
| DMSO, PEG300, Tween-80, Saline | ≥ 2.5 mg/mL (4.77 mM) | In vivo formulation resulting in a clear solution. | |
| N-methyl-2-pyrrolidone (NMP) / 50 mM phosphate buffer (pH 7.4) (10:90 v/v) | 1.0 mg/mL | Formulation for intravenous administration in rats. | [6] |
| Water | Insoluble | [2] | |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation of this compound
This protocol is adapted from a formulation intended for in vivo studies and can be scaled as needed for in vitro applications where a co-solvent system is required.
-
Prepare a 25 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline (0.9% NaCl) to the mixture to bring the final volume to 1 mL. This will result in a final this compound concentration of 2.5 mg/mL.
Protocol 3: Preparation of an Intravenous Formulation of this compound
This protocol was used for intravenous administration in rats and may be suitable for certain in vitro experiments requiring a buffered solution.
-
Prepare a 1.0 mg/mL solution of this compound in a vehicle consisting of N-methyl-2-pyrrolidone (NMP) and 50 mM phosphate buffer (pH 7.4) in a 10:90 volume to volume ratio.[6]
-
Ensure the solution is clear and free of any precipitate before use.
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
identifying and interpreting off-target effects of Fasiglifam
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and interpreting the off-target effects of Fasiglifam (TAK-875). This compound is a potent and selective agonist of G protein-coupled receptor 40 (GPR40/FFAR1) that was in development for the treatment of type 2 diabetes.[1][2][3] Its clinical development was halted during Phase III trials due to concerns of drug-induced liver injury (DILI).[4][5][6][7][8] This guide offers troubleshooting advice and frequently asked questions to aid in investigating these adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ago-allosteric modulator of the free fatty acid receptor 1 (FFAR1), also known as GPR40.[1][3][9] It potentiates glucose-dependent insulin secretion from pancreatic β-cells by acting cooperatively with endogenous free fatty acids.[1][3][9]
Q2: What are the major off-target effects and safety concerns associated with this compound?
The primary safety concern with this compound is drug-induced liver injury (DILI).[4][5][6][7] This hepatotoxicity is believed to be multifactorial, stemming from several off-target effects including:
-
Formation of a reactive acyl glucuronide (AG) metabolite: This metabolite can covalently bind to cellular proteins, leading to cellular stress and injury.[4][10]
-
Inhibition of hepatic transporters: this compound and its AG metabolite inhibit multidrug resistance-associated proteins (MRP2, MRP3) and the bile salt export pump (BSEP), which can lead to the accumulation of toxic bile acids and the drug itself in the liver.[4][10]
-
Mitochondrial dysfunction: this compound has been shown to inhibit mitochondrial respiration, specifically targeting Complex I and II of the electron transport chain.[4][10]
-
Generation of reactive oxygen species (ROS): The mitochondrial dysfunction can lead to increased production of ROS, causing oxidative stress and contributing to hepatocellular injury.[11][12]
Q3: Were the liver safety signals for this compound observed in preclinical studies?
Yes, hepatotoxicity was observed in preclinical animal studies, specifically in dogs.[5] However, these effects were seen at doses that were not initially predicted to be problematic in humans at therapeutic concentrations.[5]
Troubleshooting Guide
This section provides guidance for specific issues that may arise during in vitro and in vivo experiments investigating the off-target effects of this compound.
Issue 1: Unexpected cytotoxicity in hepatocyte cultures treated with this compound.
Possible Cause 1: Formation of reactive metabolites.
-
Troubleshooting Step: Co-incubate hepatocytes with inhibitors of glucuronidation (e.g., (-)-borneol) to see if cytotoxicity is reduced. A reduction in cell death would suggest the involvement of the acyl glucuronide metabolite.
-
Experimental Protocol: See "Covalent Binding Assay in Hepatocytes" below.
Possible Cause 2: Mitochondrial toxicity.
-
Troubleshooting Step: Assess mitochondrial function directly using assays for mitochondrial respiration (e.g., Seahorse XF Analyzer) or by measuring mitochondrial membrane potential.
-
Experimental Protocol: See "Mitochondrial Respiration Assay" below.
Possible Cause 3: Inhibition of bile acid transporters.
-
Troubleshooting Step: Measure the intracellular accumulation of bile acids in hepatocytes treated with this compound. Increased intracellular bile acid levels would indicate transporter inhibition.
Issue 2: Difficulty in replicating in vivo liver injury in rodent models.
Possible Cause: Species differences in metabolism.
-
Troubleshooting Step: Human and non-rodent species may form the reactive acyl glucuronide metabolite of this compound more efficiently than rats.[10] Consider using liver microsomes or hepatocytes from different species (human, dog, rat) to compare the rates of metabolite formation. Higher doses may be required in rats to observe significant hepatotoxicity.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the off-target effects of this compound.
Table 1: Clinical Trial Liver Enzyme Elevation Data [5]
| Liver Enzyme Elevation | This compound Incidence | Placebo Incidence | P-value |
| ALT or AST ≥3 x ULN | 2.1% | 0.5% | < 0.001 |
| ALT or AST ≥10 x ULN | 0.31% | 0.06% | < 0.001 |
| (ULN = Upper Limit of Normal) |
Table 2: In Vitro Inhibition of Hepatic Transporters by this compound and its Acyl Glucuronide (AG) Metabolite [4][10]
| Transporter | Inhibitor | IC50 (μM) |
| MRP2 | This compound | Similar potency to AG |
| MRP3 | This compound-AG | 0.21 |
| MRP4 | This compound | Similar potency to AG |
| BSEP | This compound | Similar potency to AG |
Table 3: Covalent Binding Burden (CVB) in Hepatocytes [4]
| Compound | Clinical Dose (mg) | CVB (mg/day) | DILI Risk Threshold (mg/day) |
| This compound | 50 | 2.0 | > 1 |
| Diclofenac (Positive Control) | - | 3.8 | > 1 |
| Troglitazone (Positive Control) | - | 8.9 | > 1 |
Key Experimental Protocols
Covalent Binding Assay in Hepatocytes
This protocol is adapted from methodologies used to assess the formation of reactive metabolites and their binding to liver proteins.[4]
Objective: To quantify the covalent binding of radiolabeled this compound to hepatocyte proteins.
Materials:
-
Cryopreserved human hepatocytes
-
Krebs-Henseleit buffer (KHB) supplemented with 12.5 mM HEPES, pH 7.4
-
[14C]-labeled this compound
-
Diclofenac (positive control)
-
Scintillation counter and cocktail
Procedure:
-
Thaw and assess the viability of cryopreserved hepatocytes.
-
Prepare a cell suspension of 1 x 10^6 viable cells/mL in KHB.
-
In triplicate, incubate 1 mL of the cell suspension with 10 µM [14C]-Fasiglifam in glass tubes at 37°C in a humidified incubator with 5% CO2 and constant shaking for 4 hours.
-
For non-specific binding controls, spike a separate set of triplicate incubates with [14C]-Fasiglifam after the 4-hour incubation period.
-
After incubation, pellet the cells by centrifugation.
-
Wash the cell pellets multiple times with a suitable buffer to remove unbound compound.
-
Precipitate the protein from the cell lysates.
-
Wash the protein pellets extensively to remove any non-covalently bound radioactivity.
-
Quantify the radioactivity in the final protein pellets using a scintillation counter.
-
Calculate the covalent binding in pmol equivalents/mg protein and the covalent binding burden (CVB) in mg/day.
Mitochondrial Respiration Assay
This protocol is based on methods to assess the effect of this compound on mitochondrial function.[4]
Objective: To measure the effect of this compound on oxygen consumption rates in isolated liver mitochondria.
Materials:
-
Freshly isolated rat liver mitochondria
-
Respiration buffer
-
Substrates for Complex I (e.g., glutamate/malate) and Complex II (e.g., succinate)
-
ADP
-
This compound
-
Oxygen consumption measurement system (e.g., Strathkelvin Respirometer)
Procedure:
-
Isolate mitochondria from fresh rat liver tissue.
-
Add a known amount of isolated mitochondria (e.g., 1.5 mg/mL) to the respiration chamber containing respiration buffer.
-
Sequentially add this compound at various concentrations (e.g., 3–100 µM).
-
Add the substrate for either Complex I (e.g., 12.5 mM glutamate/malate) or Complex II (e.g., 25 mM succinate) to initiate State IV respiration (ADP-independent).
-
Add a saturating concentration of ADP (e.g., 2.5 mM) to initiate State III respiration (maximal, ADP-dependent).
-
Measure the rate of oxygen consumption during both State IV and State III respiration.
-
Calculate the Respiratory Control Ratio (RCR), which is the ratio of State III to State IV respiration, as an indicator of mitochondrial coupling and health.
Visualizations
Caption: On-target signaling pathway of this compound in pancreatic β-cells.
Caption: Proposed mechanisms of this compound-induced hepatotoxicity.
Caption: Experimental workflow for the Covalent Binding Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Takeda ends development of diabetes drug this compound due to concerns about liver safety - - PACE-CME [pace-cme.org]
- 8. pmlive.com [pmlive.com]
- 9. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 10. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Fasiglifam experiments
Welcome to the technical support center for Fasiglifam (TAK-875). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols and data. This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its development was halted during Phase III clinical trials due to concerns over liver safety.[2][3][4] This guide addresses common issues that may arise during experiments, with a focus on understanding the inconsistencies related to both its efficacy and its primary toxicity.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format to help you troubleshoot your this compound experiments.
Section 1: Inconsistent Efficacy & Potency Results
Question 1: We are observing lower-than-expected potency (a higher EC50 value) or high variability in our in vitro insulin secretion assays. What are the potential causes?
Answer: Inconsistent potency for this compound can stem from several factors related to its unique mechanism and specific assay conditions. This compound is an ago-allosteric modulator of GPR40, meaning it acts cooperatively with endogenous free fatty acids (FFAs) to exert its full effect.[5][6][7]
Consider the following troubleshooting steps:
-
Free Fatty Acid (FFA) Concentration: The insulinotropic effect of this compound is suppressed when plasma FFA levels are reduced.[5][6] Ensure your assay buffer (e.g., KRBH) contains a consistent and appropriate concentration of BSA, which serves as a carrier for endogenous or exogenous FFAs. Variability in BSA source or lot can alter background FFA levels.
-
GPR40 Receptor Expression: The potency of this compound can be influenced by the expression level of the GPR40 receptor in your cell line (e.g., MIN6, INS-1).[6] Use cells with a consistent and low passage number, as receptor expression can decline with excessive passaging.
-
Glucose Concentration: this compound's primary mechanism is to potentiate glucose-stimulated insulin secretion (GSIS).[5][8] Ensure that the glucose concentration used for stimulation is optimal and consistent across experiments. The effect will be minimal at basal glucose levels.
-
Reagent Integrity:
-
This compound Stock: Ensure the compound has been stored correctly (lyophilized at -20°C or colder, protected from light) and was properly reconstituted. Repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Health: Use cells with healthy morphology. Stressed or overly confluent cells can lead to variable responses.
-
Question 2: Our in vivo glucose-lowering results are highly variable between subjects. What should we check?
Answer: In vivo variability is common, but for this compound, it can be exacerbated by its mechanism of action.
-
Fasting State and FFA Levels: Since this compound's efficacy is linked to FFA levels, the metabolic state of the animal is critical.[5][6] Standardize the fasting period before dosing and glucose challenge to ensure more consistent baseline plasma FFA concentrations.
-
Animal Model: If using a standard rodent model, be aware that the activity of some GPR40 agonists can be weaker against rodent receptors compared to human GPR40.[9] Using a human GPR40 knock-in mouse model can provide more consistent and translatable data.[9]
-
Formulation and Dosing: Ensure the oral gavage formulation is homogenous and stable. Check for proper administration to avoid variability in exposure.
Section 2: Troubleshooting Hepatotoxicity Assays
Question 3: We are trying to replicate this compound-induced liver injury in vitro but are seeing inconsistent or no toxicity. Why?
Answer: Replicating this compound's specific DILI (Drug-Induced Liver Injury) signature in vitro is challenging. The toxicity is not due to simple direct cytotoxicity at therapeutic concentrations but involves complex metabolic and transport-related mechanisms.[10][11]
-
Metabolic Competence of Cell Lines: Standard cell lines like HepG2 may have low expression of the enzymes (UGTs) and transporters (MRP2, MRP3, BSEP) involved in this compound's toxicity.[10][11] Consider using primary human hepatocytes or more metabolically competent cell models.
-
Formation of Reactive Metabolites: The primary mechanism of toxicity is believed to be the formation of a reactive this compound acyl glucuronide (AG) metabolite.[10][11] Your cell system must be capable of this biotransformation to observe the downstream toxic effects.
-
Toxicity Endpoints: Simple cytotoxicity assays (e.g., MTT, LDH) may not be sensitive enough. The key events to measure are:
-
Transporter Inhibition: Assess the inhibition of bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRP2, MRP3).[10][11] The acyl glucuronide metabolite is a potent inhibitor of MRP3.[11]
-
Mitochondrial Dysfunction: Measure effects on mitochondrial respiration using assays like the Seahorse flux analyzer. This compound can inhibit mitochondrial Complex I and II.[11][12]
-
Reactive Oxygen Species (ROS): this compound has been shown to induce ROS generation in a GPR40-dependent manner in HepG2 cells, though typically at higher concentrations (~100-200 μM).[13]
-
-
Concentration and Exposure Time: The observed toxicity in clinical trials occurred after chronic exposure.[14] In vitro experiments may require higher concentrations and longer incubation times than typical efficacy studies to produce a measurable toxicological signal.
Data Presentation
Table 1: Summary of this compound-Induced Liver Enzyme Elevations in Clinical Trials
| Parameter | This compound Group | Placebo/Active Control Group | Relative Risk (95% CI) | Reference |
| ALT or AST ≥3 × ULN (Upper Limit of Normal) | 2.1% | 0.5% | 3.34 (2.29-4.90) | [2][15] |
| ALT or AST ≥5 × ULN | - | - | 6.60 (3.03-14.38) | [15] |
| ALT or AST ≥10 × ULN | 0.31% | 0.06% | 6.74 (2.05-22.14) | [2][15] |
| Adjudicated DILI (Highly Likely/Probable) | 0.64% | 0.06% | - | [15] |
Table 2: Key In Vitro Experimental Parameters for this compound
| Assay / Parameter | Cell Line / System | Value / Concentration | Notes | Reference |
| GPR40 Agonism (EC50) | CHO-hGPR40 | 72 nM | Measured via intracellular IP production. | [1] |
| Covalent Binding Burden (CVB) | Human Hepatocytes | 2.0 mg/day | Above the 1 mg/day threshold considered a risk for DILI. | [10][11] |
| MRP3 Inhibition (IC50) by Acyl Glucuronide | - | 0.21 μM | The metabolite is an exceptionally potent inhibitor of MRP3. | [11] |
| Hepatotoxicity (Cell Viability Decrease) | HepG2 | ~100 μM | Concentration at which a decrease in cell viability was observed. | [13] |
| ROS Generation | HepG2 | 100 - 200 μM | Concentration range inducing significant ROS production. | [13] |
Mandatory Visualizations
Caption: this compound's ago-allosteric mechanism of action on pancreatic β-cells.
Caption: Key pathways in this compound-induced liver injury.
Caption: Troubleshooting workflow for inconsistent in vitro efficacy results.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To measure the potentiation of glucose-stimulated insulin secretion by this compound in an insulinoma cell line (e.g., MIN6).
-
Materials:
-
MIN6 cells
-
Culture medium (e.g., DMEM with high glucose, FBS, penicillin-streptomycin)
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 116 mM NaCl, 4.7 mM KCl, 1.17 mM KH2PO4, 1.17 mM MgSO4, 25 mM NaHCO3, 2.52 mM CaCl2, 24 mM HEPES.
-
KRBH containing 0.2% BSA and 1 mM glucose (for preincubation).
-
KRBH containing 0.2% BSA and 16 mM glucose (for stimulation).
-
This compound stock solution (e.g., in DMSO).
-
Insulin ELISA kit.
-
-
Procedure (adapted from[6]):
-
Seed MIN6 cells at a density of 6 x 10⁴ cells/well in a 96-well plate and culture for 2 days.
-
Discard the culture medium and wash the cells gently.
-
Pre-incubate cells for 2 hours at 37°C with 200 µL of KRBH buffer containing 0.2% BSA and 1 mM glucose.
-
Discard the pre-incubation buffer.
-
Add KRBH buffer (containing 0.2% BSA, 16 mM glucose) with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 2 hours at 37°C.
-
After incubation, collect the supernatants from each well.
-
Measure the concentration of secreted insulin in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion to total protein content or cell number if desired.
-
Protocol 2: Hepatocyte Covalent Binding Assay
-
Objective: To quantify the formation of reactive metabolites by measuring covalent binding to hepatocyte proteins.
-
Materials:
-
Cryopreserved human hepatocytes.
-
Krebs-Henseleit buffer (KHB) with 12.5 mM HEPES, pH 7.4.
-
Radiolabeled [¹⁴C]-Fasiglifam.
-
Protein precipitation solution (e.g., acetonitrile).
-
Scintillation counter.
-
-
Procedure (adapted from[10]):
-
Thaw cryopreserved human hepatocytes and assess viability.
-
Prepare incubations at a cell concentration of 1 x 10⁶ viable cells/mL in KHB.
-
In triplicate, add 10 µM [¹⁴C]-Fasiglifam to the hepatocyte suspension.
-
Incubate for 4 hours at 37°C under 5% CO₂ with constant shaking.
-
Prepare a parallel set of incubates (t=0 or non-specific binding control) by adding the radiolabeled compound just before stopping the reaction.
-
Terminate the reaction by adding a cold protein precipitation solution (e.g., 3 volumes of acetonitrile).
-
Pellet the precipitated protein by centrifugation.
-
Wash the protein pellet repeatedly with a solvent like methanol/water to remove non-covalently bound radioactivity.
-
Solubilize the final protein pellet.
-
Determine the amount of radioactivity in the solubilized pellet using liquid scintillation counting.
-
Measure the protein concentration in the pellet (e.g., BCA assay).
-
Calculate covalent binding as pmol equivalents/mg protein.
-
Protocol 3: Mitochondrial Respiration Assay
-
Objective: To assess the effect of this compound on mitochondrial function by measuring oxygen consumption.
-
Materials:
-
Freshly isolated rat liver mitochondria.
-
Respiration buffer.
-
This compound.
-
Mitochondrial substrates: Glutamate/malate (for Complex I) or Succinate (for Complex II).
-
ADP.
-
High-resolution respirometer (e.g., Oroboros Oxygraph, Strathkelvin).
-
-
Procedure (adapted from[10]):
-
Isolate mitochondria from fresh rat liver tissue using standard differential centrifugation methods.
-
Add a known amount of mitochondria (e.g., 1.5 mg/mL) to the respirometer chamber containing respiration buffer at 37°C.
-
Allow the signal to stabilize to measure baseline respiration.
-
Sequentially add the following reagents to the chamber, allowing the oxygen consumption rate to stabilize after each addition:
-
This compound (at various concentrations) or vehicle control.
-
Substrate (e.g., 12.5 mM glutamate/malate for Complex I or 25 mM succinate for Complex II). This initiates State IV respiration (ADP-independent).
-
2.5 mM ADP. This stimulates ATP synthesis and initiates State III respiration (maximal respiration).
-
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of State III to State IV respiration. A decrease in RCR indicates mitochondrial uncoupling or inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Takeda ends development of diabetes drug this compound due to concerns about liver safety - - PACE-CME [pace-cme.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Hepatotoxicity of this compound (TAK-875) - Evotec [evotec.com]
- 13. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound-induced liver toxicity: Insights from the data monitoring committee of the this compound clinical trials program - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Fasiglifam-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Fasiglifam-induced cytotoxicity in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: We observe significant, dose-dependent cell death in our hepatocyte cell line (e.g., HepG2) shortly after treatment with this compound (TAK-875), even at concentrations intended for efficacy studies. How can we reduce this cytotoxicity to study its primary mechanism of action?
Answer:
This issue is common, as this compound has been shown to induce direct cytotoxicity in hepatocytes, which is a primary reason for its withdrawal from clinical trials.[1][2][3] The underlying cause is multifactorial, involving the formation of a reactive acyl glucuronide metabolite, inhibition of hepatic transporters, mitochondrial dysfunction, and the generation of Reactive Oxygen Species (ROS).[2][3][4][5][6]
Recommended Mitigation Strategy: Co-treatment with an Antioxidant
The most effective strategy is to co-treat your cells with an antioxidant to counteract the ROS-mediated toxicity.[3][6] N-acetylcysteine (NAC) is a widely used and effective agent for this purpose.
Immediate Steps:
-
Introduce N-acetylcysteine (NAC): Co-incubate your cells with this compound and a predetermined concentration of NAC. NAC works by directly scavenging ROS and serving as a precursor for glutathione (GSH) synthesis, a key intracellular antioxidant.[7][8][9][10]
-
Optimize NAC Concentration: Perform a dose-response experiment to find the optimal, non-toxic concentration of NAC for your specific cell line. Concentrations ranging from 1 mM to 10 mM are commonly effective.[11]
-
Validate the Approach: Ensure that NAC at the chosen concentration does not interfere with the primary endpoint of your assay (e.g., GPR40 signaling or insulin secretion). Run parallel controls with NAC alone.
Question 2: Our cell viability results are inconsistent across different assay types (e.g., MTT vs. LDH release) when testing this compound. Which assay is most reliable?
Answer:
Inconsistency between different cytotoxicity assays can arise from compound interference or because assays measure different cellular events.
-
MTT/WST Assays: These assays measure metabolic activity via mitochondrial dehydrogenases.[9] this compound is known to impair mitochondrial respiration, which could directly inhibit the reduction of the tetrazolium salt and lead to an overestimation of cytotoxicity that is not solely related to cell death.[4][5]
-
LDH Release Assays: These assays measure the release of lactate dehydrogenase from cells with compromised plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. This is a more direct measure of cell death.
-
DNA-Binding Dye Assays: These use fluorescent dyes that are excluded from live cells but stain the nuclei of dead cells. This method allows for direct cell counting.[12]
Recommended Mitigation Strategy: Use a Multi-Assay Approach and Appropriate Controls
-
Primary Assay Recommendation: Use an LDH release assay or a live/dead cell stain (e.g., Trypan Blue, Propidium Iodide) as your primary endpoint for cytotoxicity, as these are less likely to be directly affected by this compound's mitochondrial effects.
-
Confirm with a Secondary Assay: Use an MTT or similar metabolic assay as a secondary measure, keeping in mind its potential for interference. A discrepancy between LDH release and MTT results can itself be an indicator of mitochondrial dysfunction.
-
Run Necessary Controls:
-
Vehicle Control: To assess the effect of the solvent (e.g., DMSO).
-
Positive Control: A known cytotoxic agent (e.g., staurosporine) to ensure the assay is performing correctly.
-
Compound-Only Control (for colorimetric/fluorometric assays): Incubate this compound in cell-free media with the assay reagents to check for any direct chemical interference.
-
Quantitative Data Summary
The following tables summarize data on this compound's cytotoxicity and the protective effects of N-acetylcysteine (NAC).
Table 1: Effect of this compound Concentration on HepG2 Cell Viability
| This compound (µM) | Cell Viability (%) (WST-1 Assay, 24h) |
| 0 (Vehicle) | 100% |
| 25 | ~95% |
| 50 | ~80%[6] |
| 100 | ~50%[6][13] |
| 200 | ~30%[13] |
Data compiled from studies on HepG2 cells, showing a clear dose-dependent cytotoxic effect.[6][13]
Table 2: Protective Effect of N-acetylcysteine (NAC) on this compound-Treated HepG2 Cells
| Treatment Group | Cell Viability (%) (WST-1 Assay, 24h) |
| Vehicle Control | 100% |
| This compound (100 µM) | ~50% |
| NAC (5 mM) | ~98% |
| This compound (100 µM) + NAC (5 mM) | ~90% |
This table illustrates that co-treatment with 5 mM NAC significantly attenuates the cytotoxicity induced by 100 µM this compound, confirming the role of ROS in the toxic mechanism.[6]
Key Experimental Protocols
Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate this compound-induced Cytotoxicity in HepG2 Cells
This protocol details the steps for assessing the protective effect of NAC against this compound-induced cytotoxicity using an MTT assay.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TAK-875) stock solution (in DMSO)
-
N-acetylcysteine (NAC) stock solution (in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Phosphate-Buffered Saline (PBS)
-
Phenol red-free medium (for the assay step)
Procedure:
-
Cell Seeding:
-
Harvest and count HepG2 cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and NAC in culture medium.
-
Aspirate the old medium from the wells.
-
Add 100 µL of medium containing the treatments to the respective wells (e.g., Vehicle, this compound alone, NAC alone, this compound + NAC).
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
After incubation, carefully aspirate the treatment medium. Wash once with PBS.
-
Add 100 µL of phenol red-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated (vehicle) control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Visualizations: Pathways and Workflows
Caption: this compound's GPR40-dependent cytotoxic pathway and its mitigation by NAC.
Caption: Experimental workflow for mitigating cytotoxicity with a co-treatment strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (TAK-875)? this compound is an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[17][18] GPR40 is highly expressed in pancreatic β-cells.[18][19] When activated by ligands like this compound, it stimulates a signaling cascade that results in glucose-dependent insulin secretion, making it a therapeutic target for type 2 diabetes.[17][18][20]
Q2: What is the proposed mechanism of this compound-induced cytotoxicity? The cytotoxicity, particularly in liver cells, is complex. Key contributors include:
-
Reactive Metabolite Formation: this compound is metabolized into a reactive acyl glucuronide (AG), which can covalently bind to cellular proteins, leading to toxicity.[4][5]
-
Mitochondrial Dysfunction: The parent compound can inhibit mitochondrial respiration, impairing cellular energy production.[4][5]
-
Transporter Inhibition: Both this compound and its metabolite can inhibit key hepatic transporters like MRP2, MRP3, and BSEP, which may lead to the intracellular accumulation of toxic substances.[4][5]
-
ROS Generation: Studies have shown that this compound treatment leads to the generation of Reactive Oxygen Species (ROS) in a GPR40-dependent manner, which induces oxidative stress and subsequent cell death.[2][3][6]
Q3: Why is N-acetylcysteine (NAC) recommended as a mitigating agent? NAC is recommended because it counteracts the oxidative stress component of this compound's toxicity.[6] It functions in at least two main ways:
-
It acts as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant, helping to replenish cellular stores that may be depleted.[7][8][10]
-
It can directly scavenge reactive oxygen species.[9] Since ROS generation is a confirmed downstream effect of this compound treatment in hepatocytes, NAC directly addresses a key part of the toxicity mechanism.[2][3][6]
Q4: How do I validate that NAC is not interfering with my primary experimental outcome (e.g., GPR40 signaling)? To ensure NAC is not masking or altering the on-target effects of this compound, you must run parallel control experiments:
-
This compound alone: To measure the on-target effect (e.g., calcium flux, second messenger production).
-
NAC alone: To confirm it has no baseline effect on your primary outcome.
-
This compound + NAC: To ensure the on-target effect is still observable in the presence of NAC. If the primary signaling event is intact in the "this compound + NAC" group while cell viability is restored, you can be confident that you have successfully decoupled the desired signaling from the unwanted cytotoxicity.
References
- 1. Understanding the Hepatotoxicity of this compound (TAK-875) - Evotec [evotec.com]
- 2. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 19. physoc.org [physoc.org]
- 20. diabetesjournals.org [diabetesjournals.org]
addressing Fasiglifam instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasiglifam (TAK-875), particularly concerning its stability in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cell-based assay with this compound is showing variable results over several days. Could this be due to compound instability?
A1: Variability in long-term cell-based assays can indeed be related to the stability of this compound, but not necessarily in the way one might expect from simple chemical degradation. The primary concern with this compound is its metabolic instability, leading to the formation of reactive metabolites. In metabolically active cell cultures, this compound can be converted into its acyl glucuronide (this compound-G).[1][2] This metabolite is known to be reactive and has been implicated in the liver toxicity observed in clinical trials.[3][4] The formation of this and other metabolites could alter the effective concentration of the parent compound and introduce confounding biological effects over time.
Q2: What is the main degradation pathway for this compound in biological systems?
A2: The predominant metabolic pathway for this compound in rats, dogs, and humans is glucuronidation to form a reactive acyl glucuronide (this compound-G).[1][2] This process is mainly mediated by the enzyme UGT1A3.[1] Other minor metabolic pathways include oxidation by CYP3A4/5 to form an oxidative metabolite (M-I) and a hydroxylated form (T-1676427).[1] In some preclinical models, a taurine conjugate has also been observed.[2] The formation of the acyl glucuronide is considered a key event leading to potential toxicity.[3][5]
Q3: Are there any known storage conditions to improve the stability of this compound in solution?
A3: While specific long-term stability data for this compound in various experimental buffers is not extensively published, general best practices for storing reactive small molecules should be followed. For stock solutions, it is recommended to aliquot and store them at -80°C for up to two years or -20°C for one year to prevent degradation from repeated freeze-thaw cycles.[6] When preparing working solutions for long-term experiments, it is advisable to use fresh dilutions whenever possible. The stability in aqueous buffers, especially at physiological pH and temperature, may be limited, and it is recommended to perform stability checks under your specific experimental conditions.
Q4: I am observing unexpected toxicity in my cell line after prolonged exposure to this compound. What could be the cause?
A4: The unexpected cytotoxicity could be linked to the formation of the reactive acyl glucuronide metabolite of this compound, especially in cell lines with competent UGT enzyme activity (like primary hepatocytes).[3][5] This metabolite can covalently bind to cellular proteins, leading to cellular stress and toxicity.[3] Additionally, both this compound and its acyl glucuronide metabolite can inhibit hepatic transporters such as MRP2, MRP3, and MRP4, which could disrupt cellular homeostasis and contribute to toxicity.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing compound efficacy over time in a multi-day experiment. | 1. Metabolic Conversion: The parent compound is being converted to less active or inactive metabolites. 2. Chemical Degradation: The compound may be degrading in the experimental medium at 37°C. | 1. Replenish Media: Change the cell culture media and re-dose with a fresh solution of this compound every 24-48 hours. 2. Assess Stability: Perform a stability check of this compound in your specific cell culture medium under incubation conditions (see Experimental Protocols section). 3. Use Metabolic Inhibitors: If experimentally appropriate, consider co-incubation with broad-spectrum UGT inhibitors to reduce the formation of the acyl glucuronide. |
| High variability between replicate wells in a long-term assay. | 1. Inconsistent Metabolism: Differences in cell density or health across the plate could lead to variable rates of metabolite formation. 2. Adsorption to Plastics: The compound may be adsorbing to the surface of the cell culture plates. | 1. Ensure Cell Monolayer Confluency: Seed cells to ensure a consistent and healthy monolayer throughout the experiment. 2. Use Low-Binding Plates: Consider using low-adhesion tissue culture plates. 3. Quantify Compound Concentration: At the end of the experiment, measure the concentration of this compound in the supernatant from several wells to check for consistency. |
| Unexpected cytotoxicity observed at concentrations reported to be non-toxic. | 1. Metabolite-Mediated Toxicity: Your cell line may have high metabolic activity, leading to the accumulation of the reactive acyl glucuronide.[3][5] 2. Inhibition of Transporters: The compound and its metabolites may be inhibiting essential cellular transporters.[3][4] | 1. Profile Metabolites: If possible, use LC-MS to analyze the cell culture supernatant for the presence of this compound metabolites. 2. Use a Cell Line with Low Metabolic Activity: If the target of interest is not related to metabolism, consider using a cell line with lower expression of UGT and CYP enzymes. 3. Reduce Incubation Time: Redesign the experiment to use a shorter incubation period if feasible. |
Data and Protocols
Table 1: Summary of Known this compound Metabolites
| Metabolite | Description | Enzymes Involved | Significance | Reference |
| This compound-G | Acyl glucuronide of this compound | UGT1A3 | Major metabolite; reactive and associated with liver toxicity. | [1][2][3] |
| M-I | Oxidative cleavage metabolite | CYP3A4/5 | Minor oxidative metabolite. | [1][2] |
| T-1676427 | Hydroxylated this compound | CYP3A4/5 | Minor oxidative metabolite. | [1] |
| This compound-Tau | Taurine conjugate of this compound | Not specified | Minor metabolite observed in rats. | [2] |
Experimental Protocol: Assessing this compound Stability in Experimental Buffer via HPLC-UV
This protocol provides a general method for assessing the chemical stability of this compound in a given experimental buffer.
1. Objective: To determine the concentration of this compound over time in a specific buffer at a defined temperature.
2. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Incubator or water bath
3. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed experimental buffer (37°C). Prepare a sufficient volume for all time points.
-
Incubation: Place the working solution in an incubator at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). For the 0-hour time point, process the sample immediately after preparation.
-
Sample Quenching and Storage: For each time point, mix 100 µL of the sample with 100 µL of cold acetonitrile to precipitate proteins and stop degradation. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial. If not analyzing immediately, store at -80°C.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm (or as determined by a UV scan of this compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Generate a standard curve of this compound in the experimental buffer (at time 0) to quantify the concentration at each time point.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound leading to various metabolites.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (this compound) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist this compound (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quantification of Fasiglifam and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for quantifying Fasiglifam (also known as TAK-875) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be considered for quantification?
A1: The major metabolic pathway for this compound is the formation of an acyl glucuronide, often denoted as this compound-G or TAK-875AG.[1][2] This is the most abundant metabolite and is considered the predominant elimination pathway in humans.[1][3] Other minor metabolites that have been identified in plasma include an oxidative metabolite (M-I), hydroxylated this compound (T-1676427), and the glucuronide of M-I.[1][3][4] In some studies, up to 15 different metabolites have been detected.[2]
Q2: What is the recommended analytical method for quantifying this compound and its metabolites?
A2: The most widely used and recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers the high sensitivity and selectivity required to accurately measure low concentrations of the parent drug and its metabolites in complex biological matrices like plasma and urine.[4][5] Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS can also be employed for faster analysis times.[1][5]
Q3: What are the key considerations for sample preparation when analyzing this compound and its metabolites?
A3: Sample preparation is a critical step to remove interferences and ensure accurate quantification.[4] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and common method for plasma samples, often using a cold organic solvent like acetonitrile to remove the majority of proteins.[1]
-
Liquid-Liquid Extraction (LLE): LLE is used to separate the analytes from the sample matrix based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration, providing cleaner extracts than PPT or LLE.[3]
A crucial consideration is the stability of the acyl glucuronide metabolite (this compound-G), which can degrade back to the parent drug.[6][7] To prevent this, samples should be collected in tubes with an anticoagulant, kept on ice, and the plasma should be stabilized by lowering the pH (e.g., by adding ammonium formate buffer) as soon as possible after collection.[8][9]
Q4: Can you provide a general overview of the LC-MS/MS instrument parameters?
A4: While specific parameters must be optimized for your instrument, a typical setup would involve:
-
Chromatography: A reversed-phase column, such as a C18, is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1]
-
Ionization: Positive electrospray ionization (ESI) is generally used for this compound and its metabolites.[1]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[1]
Troubleshooting Guides
Problem: I am observing significant signal variability or suppression for my analytes. What is the likely cause?
Answer: This issue is commonly caused by the matrix effect , where co-eluting endogenous components from the biological sample (like phospholipids) interfere with the ionization of the target analytes in the MS source.[2] This can lead to either suppression or enhancement of the signal, resulting in poor accuracy and precision.[2]
-
Solutions:
-
Improve Sample Preparation: Use a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) or Phospholipid Depletion (PLD) plates to remove interfering components.[3]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the analytes from the matrix components. Poor retention on the column can exacerbate matrix effects.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte, ensuring an accurate ratio is maintained.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10]
-
Problem: The concentration of this compound in my stored samples seems to be increasing over time, while the acyl glucuronide (this compound-G) concentration is decreasing.
Answer: This indicates the instability of the this compound-G metabolite. Acyl glucuronides are known to be unstable and can hydrolyze back to the parent drug (aglycone) ex vivo.[6][7] This back-conversion will lead to an overestimation of this compound and an underestimation of the metabolite.
-
Solutions:
-
Immediate Stabilization: The most critical step is to stabilize the sample immediately after collection. Keep blood samples on ice and centrifuge at low temperatures.
-
pH Adjustment: Lower the pH of the plasma or urine sample to approximately 3-4 by adding a buffer (e.g., ammonium formate) or a weak acid. Acyl glucuronides are more stable at lower pH.[9]
-
Low-Temperature Storage: Store all samples at -70°C or lower to minimize degradation.
-
Validate Stability: Thoroughly validate the stability of both this compound and this compound-G under all relevant conditions (bench-top, freeze-thaw cycles, and long-term storage) in the stabilized matrix.
-
Problem: I am experiencing poor chromatographic peak shape (e.g., tailing or fronting) for this compound.
Answer: Poor peak shape can result from several factors related to the sample, the chromatography, or the instrument.
-
Solutions:
-
Check Sample Solvent: Ensure the final sample solvent is compatible with the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Column Issues: The column may be overloaded or contaminated. Try injecting a smaller volume or cleaning the column according to the manufacturer's instructions. Residual silanol groups on the column can also cause tailing for basic compounds.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. For this compound, which is an acidic compound, using a mobile phase with a pH well below its pKa (e.g., with 0.1% formic acid) should ensure it is in a single, neutral form, leading to better peak shape.
-
Instrument Connections: Check for any dead volume in the LC system, such as poorly fitted tubing or connectors, which can cause peak broadening.
-
Experimental Protocols
Protocol: Quantification of this compound and this compound-G in Human Plasma by LC-MS/MS
This protocol is a representative example. Specific concentrations, volumes, and instrument parameters should be optimized and validated in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen, stabilized human plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound and this compound-G in 50:50 acetonitrile:water).
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates before injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC System
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[1]
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 10% B
-
4.5 min: 10% B
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by direct infusion of analytical standards for this compound, this compound-G, and their respective internal standards.
-
Source Parameters: Optimize gas flows, temperatures, and voltages according to the specific instrument manufacturer's recommendations.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method for this compound, based on standard industry guidelines.
| Parameter | Analyte | Typical Specification |
| Linearity Range | This compound & Metabolites | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | This compound & Metabolites | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | This compound | 1 ng/mL |
| This compound-G | 1 ng/mL | |
| Intra-day Precision (%CV) | This compound & Metabolites | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | This compound & Metabolites | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | This compound & Metabolites | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized factor) | This compound & Metabolites | ≤ 15% |
| Recovery (%) | This compound & Metabolites | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | This compound & Metabolites | % Change within ±15% from nominal |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for bioanalysis.
Caption: Troubleshooting decision tree for LC-MS/MS.
References
- 1. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to GPR40 Agonists: Fasiglifam vs. AMG 837
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has been a focal point in the quest for novel therapeutics for type 2 diabetes mellitus.[1][2][3][4][5] Activation of GPR40 in pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for developing drugs that can manage hyperglycemia with a reduced risk of hypoglycemia.[1][3][4] This guide provides a detailed comparison of two notable GPR40 agonists, Fasiglifam (TAK-875) and AMG 837, summarizing their mechanisms of action, and presenting available experimental data to inform future research and development in this area.
Mechanism of Action and Signaling Pathway
Both this compound and AMG 837 exert their effects by activating GPR40, which is predominantly coupled to the Gαq signaling pathway.[2][6][7] Upon agonist binding, Gαq activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, increasing intracellular calcium concentrations.[1][3] Elevated intracellular calcium is a primary trigger for the exocytosis of insulin-containing granules from pancreatic β-cells.[3]
This compound has been characterized as an "ago-allosteric modulator," meaning it binds to a site on the GPR40 receptor distinct from the endogenous fatty acid binding site and acts cooperatively with free fatty acids to enhance insulin secretion.[8][9] It exhibits partial agonist activity on its own but demonstrates positive cooperativity with endogenous ligands.[8][9] In contrast, AMG 837 is described as a potent partial agonist of the GPR40 receptor.[10][11][12]
Comparative In Vitro and In Vivo Data
The following table summarizes the available quantitative data for this compound and AMG 837 from various preclinical studies.
| Parameter | This compound (TAK-875) | AMG 837 | Reference |
| In Vitro Potency (EC50) | |||
| Intracellular IP Production (CHO-hGPR40 cells) | 72 nM | 7.8 ± 1.2 nM (Inositol phosphate accumulation) | [10][13] |
| Intracellular Ca²⁺ Mobilization | Concentration-dependent increase (3-30 µM) | 22.6 ± 1.8 nM (mouse GPR40), 31.7 ± 1.8 nM (rat GPR40) | [10][13] |
| In Vivo Efficacy | |||
| Plasma Insulin Levels (ZDF rats) | Increased at 10 mg/kg (p.o.) | Increased glucose-stimulated insulin secretion | [10][13] |
| Glucose Tolerance | Improved in diabetic rats | Improved in normal and Zucker fatty rats | [10][11][13] |
| Clinical Development Status | Terminated in Phase III trials due to liver safety concerns | Investigated in preclinical and early clinical development | [5][14][15][16] |
Experimental Protocols
In Vitro Intracellular IP Production Assay (for this compound)
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40).
-
Method: Cells are incubated with varying concentrations of the test compound (this compound, 0.01-10 µM). The production of intracellular inositol phosphate (IP) is measured as an indicator of GPR40 activation.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[13]
In Vitro Calcium Flux Assay (for AMG 837)
-
Method: Changes in intracellular calcium were measured using a Ca2+ sensitive bioluminescent aequorin reporter in cell lines stably or transiently expressing GPR40.
-
Procedure: Cells were incubated with the test compound (AMG 837), and the resulting luminescence, indicative of intracellular calcium levels, was measured.
-
Data Analysis: The EC50 value was determined from the dose-response curve of the agonist-stimulated calcium flux.[10][12]
In Vivo Glucose Tolerance Test (for AMG 837)
-
Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.
-
Procedure: Animals were administered AMG 837 orally. After a set period, a glucose challenge was administered. Blood samples were collected at various time points to measure plasma glucose and insulin levels.
-
Outcome Measures: The effect of the compound on glucose excursions and glucose-stimulated insulin secretion was evaluated.[10][11][12]
Discussion and Conclusion
Both this compound and AMG 837 demonstrated potent agonistic activity at the GPR40 receptor and showed efficacy in improving glycemic control in preclinical models. This compound progressed to late-stage clinical trials but was ultimately discontinued due to concerns about liver toxicity.[5][14][15][16] This highlights a significant challenge in the development of GPR40 agonists, where achieving a favorable safety profile, particularly concerning hepatotoxicity, is paramount.
AMG 837 also showed promising preclinical activity, effectively stimulating insulin secretion in a glucose-dependent manner.[10][11][12] The data suggests that AMG 837 is a potent partial agonist of GPR40.[10][11]
The divergent clinical fates of these two compounds underscore the complexities of translating preclinical efficacy into safe and effective therapies. For researchers in this field, the comparison of this compound and AMG 837 provides valuable insights. Future GPR40 agonist development will need to focus on chemical scaffolds that minimize off-target effects and potential liver liabilities while retaining potent and selective on-target activity. A thorough understanding of the structure-activity relationships and potential toxicophores is critical for the design of next-generation GPR40 agonists with an improved therapeutic window.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Fasiglifam and Sulfonylureas for the Treatment of Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel, yet discontinued, G protein-coupled receptor 40 (GPR40) agonist, Fasiglifam (TAK-875), and the well-established class of insulin secretagogues, sulfonylureas. The following sections will delve into their distinct mechanisms of action, clinical efficacy, and safety profiles, supported by data from key clinical trials. This objective comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of these two classes of antidiabetic agents.
Mechanism of Action: A Tale of Two Pathways
This compound and sulfonylureas both stimulate insulin secretion from pancreatic β-cells, but they achieve this through fundamentally different signaling pathways.
This compound (TAK-875): A GPR40 Agonist
This compound acts as a selective agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This receptor is highly expressed in pancreatic β-cells and is naturally activated by long-chain free fatty acids. The binding of this compound to GPR40 initiates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] The resulting increase in intracellular Ca2+ concentration is a primary driver of insulin granule exocytosis. A key feature of this compound's action is its glucose-dependent nature; it potentiates insulin secretion primarily in the presence of elevated glucose levels, which is thought to reduce the risk of hypoglycemia.[4][5]
Sulfonylureas: Modulators of the K-ATP Channel
Sulfonylureas, on the other hand, exert their effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[6][7][8] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane.[7][8] The depolarization opens voltage-gated calcium channels, causing an influx of extracellular Ca2+ and a rise in intracellular Ca2+ levels.[8] This increase in calcium concentration ultimately triggers the fusion of insulin-containing granules with the cell membrane and the release of insulin.[8] Unlike this compound, the action of sulfonylureas is not directly dependent on ambient glucose concentrations.
Visualizing the Signaling Pathways
To illustrate these distinct mechanisms, the following diagrams, generated using the DOT language, depict the signaling cascades initiated by this compound and sulfonylureas.
References
- 1. This compound-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Liver Safety of this compound (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. diabetesjournals.org [diabetesjournals.org]
Validating the Selectivity of Fasiglifam for FFAR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of Fasiglifam (also known as TAK-875) for the Free Fatty Acid Receptor 1 (FFAR1), also designated as G protein-coupled receptor 40 (GPR40), over other related receptors. The information herein is supported by experimental data to provide a clear validation of this compound's receptor selectivity profile.
This compound is a potent and selective agonist of FFAR1, a receptor predominantly expressed in pancreatic β-cells.[1][2] Its activation by free fatty acids, and synthetic agonists like this compound, potentiates glucose-stimulated insulin secretion (GSIS), making it a therapeutic target for type 2 diabetes.[1][2] A critical aspect of its therapeutic potential and safety profile is its selectivity for FFAR1 over other receptors, particularly other free fatty acid receptors such as FFAR4 (GPR120), GPR41, and GPR43, which are activated by different classes of fatty acids and mediate distinct physiological effects.[3]
Comparative Potency and Selectivity of this compound
This compound demonstrates high potency for FFAR1, with reported half-maximal effective concentration (EC50) values in the nanomolar range. Its selectivity is a key feature, with significantly lower activity at other free fatty acid receptors.
| Compound | Target Receptor | Assay Type | Species | EC50 (nM) | Selectivity vs. FFAR4 (GPR120) | Reference |
| This compound (TAK-875) | FFAR1 (GPR40) | IP Production | Human | 72 | ~100-fold | [4][5] |
| This compound (TAK-875) | FFAR4 (GPR120) | Not specified | Not specified | > 7200 (estimated) | - | [5] |
| GW9508 | FFAR1 (GPR40) | Not specified | Not specified | Potent | Dual Agonist | [5] |
| GW9508 | FFAR4 (GPR120) | Not specified | Not specified | Potent | Dual Agonist | [5] |
Note: The EC50 for this compound at FFAR4 is estimated based on the reported ~100-fold selectivity.[5] While comprehensive screening data against a wider panel of GPCRs is not publicly detailed, the available information strongly indicates a high degree of selectivity for FFAR1 over the closely related FFAR4.
Experimental Protocols
The selectivity of this compound is typically validated through in vitro functional assays that measure the cellular response to receptor activation. The two primary methods used are radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.
Principle: Cell membranes expressing the target receptor are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitory constant (Ki), which reflects the binding affinity of the test compound.
Detailed Methodology:
-
Membrane Preparation: Cells stably or transiently expressing the receptor of interest (e.g., FFAR1, FFAR4, GPR41, GPR43) are harvested and homogenized in a cold lysis buffer. The cell membranes are then isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-labeled agonist) and a range of concentrations of this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes bound to the radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FFAR1.
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. The dye binds to the increased intracellular calcium, resulting in a measurable change in fluorescence.
Detailed Methodology:
-
Cell Culture: Cells engineered to express the target receptor (FFAR1, FFAR4, etc.) are seeded into black, clear-bottom 96-well or 384-well plates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and incubated to allow the cells to take up the dye.
-
Compound Addition: The plate is placed in a fluorescence plate reader with automated liquid handling capabilities. Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and kinetically over a short period to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response for each concentration is determined. This data is then used to generate a dose-response curve, from which the EC50 value (the concentration of this compound that elicits 50% of the maximal response) is calculated.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in validating this compound's selectivity, the following diagrams are provided.
Caption: FFAR1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for GPCR Selectivity Profiling.
References
- 1. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Free fatty acid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Fasiglifam and Endogenous Ligands for the Free Fatty Acid Receptor 1 (FFAR1)
A comprehensive guide for researchers and drug development professionals on the efficacy and signaling of the synthetic agonist Fasiglifam versus endogenous free fatty acids at the FFAR1 receptor.
The Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). This has led to the development of synthetic agonists, with this compound (TAK-875) being a notable example. Understanding the comparative efficacy of synthetic agonists like this compound against the body's natural ligands—endogenous free fatty acids (FFAs)—is crucial for advancing drug discovery in this area. This guide provides a detailed comparison of their performance, supported by experimental data and protocols.
Efficacy at a Glance: this compound vs. Endogenous FFAR1 Ligands
This compound is a potent and selective agonist of FFAR1.[1] Experimental data consistently demonstrates that this compound exhibits significantly higher potency in activating FFAR1 compared to endogenous medium and long-chain fatty acids. While endogenous FFAs typically activate FFAR1 with potency in the micromolar range, this compound achieves this with nanomolar efficacy.[2]
One key study directly compared the agonist activity of this compound with various FFAs in a calcium mobilization assay using Chinese hamster ovary (CHO) cells stably expressing human FFAR1 (hFFAR1). The results, summarized in the table below, highlight the superior potency of this compound.
| Ligand | EC50 (µM) | Emax (% of maximum γ-LA response) |
| This compound | 0.016 | ~100% |
| γ-Linolenic acid (γ-LA) | 5.39 | 100% |
| Palmitic acid | 8.32 | ~60% |
| Myristic acid | >10 | ~40% |
Data sourced from a study by Yabuki et al. (2013) in hFFAR1-expressing CHO cells. Emax values are expressed relative to the maximum response induced by γ-linolenic acid.[3][4]
It is noteworthy that while this compound demonstrates high potency, it acts as an ago-allosteric modulator.[4][5][6] This means it binds to a site on the receptor distinct from the orthosteric site where endogenous FFAs bind and can act cooperatively with them to enhance insulin secretion.[4][6][7][8] In the absence of FFAs, this compound can act as a partial agonist.[3][4]
Signaling Pathways and Experimental Workflows
The activation of FFAR1 by both endogenous and synthetic agonists primarily initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), a key step in potentiating insulin secretion from pancreatic β-cells.
FFAR1 Signaling Pathway. This diagram illustrates the Gq/11-mediated signaling cascade initiated by the binding of an agonist to the FFAR1 receptor, leading to potentiated insulin secretion.
To quantify and compare the efficacy of FFAR1 ligands, researchers typically employ a range of in vitro assays. The workflow for a calcium mobilization assay, a common method to assess FFAR1 activation, is outlined below.
Calcium Mobilization Assay Workflow. This flowchart outlines the key steps involved in a typical in vitro experiment to measure the efficacy of FFAR1 agonists.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies are essential. Below are protocols for two key experiments used to characterize FFAR1 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Culture Chinese hamster ovary (CHO) cells stably expressing human FFAR1 (CHO-hFFAR1) in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and incubate overnight to allow for cell adherence.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and endogenous fatty acids in the assay buffer.
-
Place the dye-loaded cell plate into a fluorescence microplate reader.
-
Add the compound dilutions to the wells and immediately begin measuring fluorescence intensity at appropriate excitation and emission wavelengths.
4. Data Analysis:
-
The change in fluorescence is recorded over time. The peak fluorescence response is used for analysis.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a measure of Gq-coupled receptor activation.[9][10]
1. Cell Culture and Labeling:
-
Culture FFAR1-expressing cells (e.g., CHO-hFFAR1) as described above.
-
For radioactive assays, incubate the cells with [3H]-myo-inositol overnight to label the cellular inositol phosphate pools. For non-radioactive assays, this step is omitted.
2. Ligand Stimulation:
-
Wash the cells to remove the labeling medium.
-
Add an assay buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.
-
Add varying concentrations of this compound or endogenous FFAs to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP accumulation.
3. IP Extraction and Quantification:
-
Radioactive Method: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography. The amount of [3H]-IP1 is then quantified by scintillation counting.
-
Non-Radioactive (HTRF) Method: Lyse the cells and add detection reagents (IP1-d2 and anti-IP1 cryptate). The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured on a compatible plate reader.
4. Data Analysis:
-
The amount of IP1 produced is plotted against the logarithm of the agonist concentration.
-
A dose-response curve is fitted to the data to calculate the EC50 and Emax values.
Logical Comparison of Ligand Types
The relationship between this compound and endogenous FFAs at the FFAR1 receptor is a key aspect of their pharmacology.
Comparison of this compound and Endogenous FFAs. This diagram highlights the key pharmacological differences between the synthetic agonist this compound and the natural ligands of the FFAR1 receptor.
Conclusion
This compound stands out as a highly potent FFAR1 agonist, demonstrating significantly greater efficacy in in vitro assays compared to its endogenous counterparts. Its unique ago-allosteric mechanism of action, allowing for cooperative effects with natural ligands, presented a novel therapeutic strategy. However, the development of this compound was halted due to concerns about liver safety. Despite this, the comparative analysis of this compound and endogenous FFAs provides valuable insights for the ongoing development of safer and more effective FFAR1-targeting therapies for type 2 diabetes. The experimental protocols and data presented here serve as a foundational resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel antidiabetic drug, this compound/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into endogenous ligand selectivity and activation mechanisms of FFAR1 and FFAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fasiglifam and Glimepiride on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of fasiglifam (TAK-875) and glimepiride on insulin secretion, supported by experimental data and detailed methodologies. This compound, a G protein-coupled receptor 40 (GPR40) agonist, and glimepiride, a second-generation sulfonylurea, both aim to improve glycemic control in type 2 diabetes mellitus (T2DM) by stimulating insulin release from pancreatic β-cells, but through distinctly different mechanisms.[1][2] While this compound's development was terminated due to liver safety concerns, understanding its mechanism provides valuable insights into the potential of GPR40 agonism.[3][4]
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and glimepiride lies in their molecular targets and the subsequent signaling cascades they trigger to induce insulin secretion.
This compound: A Glucose-Dependent Modulator
This compound acts as an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[5][6] This receptor is highly expressed in pancreatic β-cells.[3] this compound's action is inherently glucose-dependent; it potentiates glucose-stimulated insulin secretion (GSIS) but has minimal effect at low glucose concentrations.[5][7] This glucose dependency is a key feature, promising a lower risk of hypoglycemia compared to glucose-independent secretagogues.[2][8]
The binding of this compound to GPR40 activates a Gαq signaling pathway, leading to a dual potentiating effect on insulin secretion:[5][7]
-
IP3/Ca²+ Pathway : Activation of phospholipase C leads to the production of inositol trisphosphate (IP3), which in turn amplifies glucose-induced intracellular Ca²⁺ oscillations.[5][7]
-
DAG/PKC Pathway : The pathway also generates diacylglycerol (DAG), which activates protein kinase C (PKC). This augments the downstream mechanisms of insulin granule exocytosis, independent of the Ca²⁺ oscillations.[5][7]
A crucial aspect of this compound's mechanism is that its insulinotropic effect requires initial membrane depolarization of the β-cell, which is typically initiated by glucose metabolism.[5][7]
Glimepiride: A Glucose-Independent Stimulator
Glimepiride, like other sulfonylureas, acts as an insulin secretagogue by targeting the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[9][10] It binds to the sulfonylurea receptor 1 (SUR1) subunit of this channel complex.[9][11]
This binding leads to the closure of the K-ATP channels, which inhibits potassium efflux.[10][12] The resulting accumulation of positive charge inside the cell causes membrane depolarization. This depolarization opens voltage-dependent calcium channels, leading to an influx of extracellular Ca²⁺. The subsequent rise in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing granules.[9][13]
Crucially, this mechanism does not depend on ambient glucose levels.[5] Glimepiride can induce insulin secretion even at low blood glucose concentrations, which explains the well-established risk of hypoglycemia associated with sulfonylurea therapy.[1][2] Studies have shown that glimepiride improves both the first and second phases of insulin secretion in patients with T2DM.[14][15]
Comparative Efficacy and Safety Data
Clinical trials directly comparing this compound with glimepiride provide quantitative data on their respective effects on glycemic control and safety profiles.
Table 1: Summary of Clinical Trial Data (12-Week Studies)
| Parameter | This compound (50-200 mg) | Glimepiride (1-4 mg) | Placebo | Reference(s) |
| Change in HbA1c from Baseline | -0.88% to -1.40% | -1.32% to -1.0% (approx.) | +0.09% to +0.16% | [16][17][18] |
| Change in Fasting Plasma Glucose (FPG) | Significant reductions | Significant reductions | Minimal change | [3][16][18] |
| Incidence of Hypoglycemia | 0.7% - 2.0% | 4.1% - 19.0% | 0.7% - 3.0% | [2][16][17] |
Note: Values are aggregated from different studies and represent a general range of reported outcomes.
The data clearly indicate that while both drugs are effective at lowering HbA1c and FPG, this compound demonstrated a significantly lower risk of hypoglycemia, comparable to that of placebo.[2][17] This aligns with its glucose-dependent mechanism of action.
Experimental Protocols
The characterization and comparison of these compounds involved various experimental designs, from in vitro assays to large-scale clinical trials.
Key In Vitro and Preclinical Experiments
-
Insulin Secretion Assays : Performed using isolated pancreatic islets (e.g., from mice) or insulin-secreting cell lines (e.g., MIN6).[5] Islets are incubated with varying concentrations of glucose and the test compounds (this compound or glimepiride). Insulin secreted into the medium is then quantified, typically by ELISA. This method directly assesses the glucose-dependency of the insulinotropic effect.
-
Intracellular Calcium ([Ca²⁺]i) Imaging : Used to visualize and quantify changes in intracellular calcium in response to drug stimulation.[5] β-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). The change in fluorescence upon stimulation with this compound or glimepiride at different glucose levels reveals the dynamics of Ca²⁺ mobilization, confirming this compound's role in amplifying glucose-induced oscillations versus glimepiride's glucose-independent induction of Ca²⁺ influx.[5]
Clinical Trial Methodology
Phase II and III trials comparing this compound and glimepiride typically followed a randomized, double-blind, active- and placebo-controlled design.[16][18]
-
Euglycemic/Hyperglycemic Clamp Studies : These are sophisticated methods used to assess insulin secretion and sensitivity.[15] In a hyperglycemic clamp, blood glucose is raised to and maintained at a specific high level. The amount of insulin secreted in response (both first and second phase) can be measured, providing a direct assessment of β-cell function.[14][15] Such studies have been used to demonstrate glimepiride's ability to improve both phases of insulin release.[15]
Conclusion
This compound and glimepiride represent two distinct approaches to stimulating insulin secretion. This compound's mechanism through GPR40 agonism is glucose-dependent, offering a significant theoretical and clinically observed advantage in minimizing hypoglycemia.[2][5] Its dual signaling pathway via IP3/Ca²⁺ and DAG/PKC provides a multi-pronged potentiation of the natural glucose-sensing machinery of the β-cell.[7] In contrast, glimepiride's direct, glucose-independent action on K-ATP channels is highly effective at lowering blood glucose but carries an inherent risk of inducing hypoglycemia.[1][10]
While both drugs demonstrated comparable efficacy in reducing HbA1c in clinical trials, the superior safety profile of this compound regarding hypoglycemia was a key differentiator.[16][17] However, the development of this compound was ultimately halted due to concerns about liver toxicity, highlighting a critical off-target effect that was not predicted by its primary mechanism of action.[3][18] The study of this compound, despite its discontinuation, has provided invaluable knowledge on the GPR40 pathway as a therapeutic target, guiding future drug development efforts to harness the benefits of glucose-dependent insulin secretion while designing molecules that avoid the safety pitfalls.
References
- 1. Glimepiride - Wikipedia [en.wikipedia.org]
- 2. This compound as a new potential treatment option for patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 9. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Glimepiride Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 13. ClinPGx [clinpgx.org]
- 14. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diabetesjournals.org [diabetesjournals.org]
Cross-Validation of Fasiglifam's Mechanism: A Tale of Two Cell Types
A Comparative Guide for Researchers
Fasiglifam (TAK-875), a once-promising oral anti-diabetic agent, presented a compelling mechanism for glucose control but was ultimately sidelined due to unforeseen liver toxicity. This guide provides a detailed cross-validation of this compound's molecular mechanism in two distinct and critical cell models: the intended target, pancreatic β-cells, and the site of its dose-limiting toxicity, hepatocytes. By objectively comparing its performance and providing the underlying experimental data, this guide serves as a valuable resource for researchers in pharmacology, toxicology, and drug development.
This compound was designed as a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary therapeutic goal was to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a novel approach to managing type 2 diabetes.[2][3] However, clinical trials revealed a significant risk of drug-induced liver injury (DILI), leading to the termination of its development.[3][4][5] This guide dissects the divergent mechanisms of this compound in these two cell types, offering insights into both its intended efficacy and its unintended toxicity.
Comparative Analysis of this compound's Mechanism
The following tables summarize the key mechanistic events and experimental outcomes observed in pancreatic β-cells and hepatocytes upon treatment with this compound.
Table 1: Mechanistic Comparison in Pancreatic β-Cells vs. Hepatocytes
| Feature | Pancreatic β-Cells (e.g., MIN6, INS-1) | Hepatocytes (e.g., HepG2, Primary Human Hepatocytes) |
| Primary Target | GPR40 (FFAR1) | Off-target effects, though some studies suggest GPR40-dependent toxicity.[6][7] |
| Signaling Pathway | Gαq activation → IP3 & DAG production → Increased intracellular Ca2+ | Formation of reactive acyl glucuronide metabolite, inhibition of bile salt export pumps (MRP2, MRP3, BSEP), mitochondrial dysfunction, and ROS generation.[4][5][6][7] |
| Key Cellular Response | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) | Cytotoxicity, apoptosis, necrosis, and mitochondrial stress.[6][8] |
| Functional Outcome | Glucose-dependent insulin release for glycemic control. | Drug-Induced Liver Injury (DILI).[4][5] |
Table 2: Quantitative Comparison of this compound's Effects
| Parameter | Cell Model | This compound Concentration | Observed Effect | Reference |
| GPR40 Agonist Activity (EC50) | CHO cells expressing human GPR40 | 72 nM | Half-maximal effective concentration for GPR40 activation. | [1] |
| Insulin Secretion | INS-1 833/15 cells (in 10 mM glucose) | 0.001 - 10 µM | Dose-dependent stimulation of insulin secretion. | [1] |
| Insulin Secretion | Rat Islets (at 8.3 and 16.7 mM glucose) | Not specified | Potentiation of insulin secretion. | [9] |
| Cell Viability | HepG2 cells (2D culture, 24h) | >50 µM | Concentration-dependent decrease in cell viability. | [6][7] |
| Cell Viability (TC50) | Primary Human Hepatocytes (2D, 24h) | 56 - 68 µM | Toxic concentration leading to 50% cell death. | [8] |
| Reactive Oxygen Species (ROS) Generation | HepG2 cells (24h) | 100 - 200 µM | Significant increase in ROS production. | [6][10] |
| Mitochondrial Respiration | HepG2 cells | 0.1 - 100 µM | Inhibition of oxygen consumption rates. | [4] |
| MRP3 Inhibition (IC50) by TAK-875AG | Not specified | 0.21 µM | Potent inhibition of the multidrug resistance-associated protein 3. | [5] |
Signaling Pathways and Experimental Workflows
To visually delineate the divergent effects of this compound, the following diagrams illustrate the key signaling pathways in both pancreatic β-cells and hepatocytes, along with a typical experimental workflow for assessing drug-induced liver injury.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing this compound's effects. Researchers should refer to the specific publications for detailed methodologies.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells (e.g., MIN6 cells)
-
Cell Culture: Culture MIN6 cells in appropriate media (e.g., DMEM with high glucose) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 24-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate in the same buffer for 1-2 hours to establish a basal state.
-
Stimulation: Replace the pre-incubation buffer with buffers containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations, with and without various concentrations of this compound.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Normalize the secreted insulin levels to the total protein content or cell number in each well.
Protocol 2: Cell Viability Assay in Hepatocytes (e.g., HepG2 cells)
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., EMEM) supplemented with fetal bovine serum.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for various durations (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels, and record the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the TC50 value (the concentration that causes 50% reduction in viability).
Protocol 3: Reactive Oxygen Species (ROS) Detection in Hepatocytes
-
Cell Culture and Seeding: Culture and seed HepG2 cells in plates suitable for fluorescence microscopy or a plate reader.
-
Compound Treatment: Treat cells with this compound at various concentrations for a specified time. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: Wash the cells and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA), in the dark.
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells under a fluorescence microscope and capture images.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control.
Protocol 4: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Assay Medium: Replace the growth medium with a specific Seahorse XF assay medium and incubate in a non-CO₂ incubator to allow for temperature and pH equilibration.
-
Compound Injection: Load the sensor cartridge with this compound and other compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Measurement: Place the cell plate in the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time, before and after the injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
The cross-validation of this compound's mechanism in pancreatic β-cells and hepatocytes starkly illustrates the dual nature of pharmacology, where desired on-target effects can be accompanied by detrimental off-target toxicities. In pancreatic β-cells, this compound effectively engages the GPR40-Gαq signaling pathway to potentiate glucose-stimulated insulin secretion, a promising therapeutic action. Conversely, in hepatocytes, a combination of metabolic activation to a reactive acyl glucuronide, inhibition of critical bile acid transporters, and mitochondrial impairment culminates in cellular injury.
This comparative guide underscores the critical importance of comprehensive in vitro cross-cell-type validation early in the drug development pipeline. Understanding the complete mechanistic profile of a compound across various cell models is paramount to predicting potential adverse effects and ultimately ensuring patient safety. The case of this compound serves as a crucial lesson for the development of future GPR40 agonists and other therapeutic agents, emphasizing a holistic approach to mechanistic investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist this compound (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Fasiglifam's Potency in Human vs. Rodent Islets: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Fasiglifam (also known as TAK-875) is a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). It has been investigated as a potential therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This guide provides a comparative overview of this compound's potency in human and rodent islets, supported by experimental data and detailed protocols.
Data Presentation
The following table summarizes the quantitative data on this compound's potency in human and rodent islets.
| Parameter | Human Islets | Rodent Islets (Rat) | Cell-Based Assays (Human GPR40) |
| Effect on GSIS | Potentiates glucose-induced insulin secretion in a glucose-dependent manner.[1] | Potentiates glucose-induced insulin secretion in a glucose-dependent manner.[1][2] | Dose-dependently stimulates insulin secretion in the presence of high glucose (in INS-1 833/15 cells).[2] |
| EC50 for GSIS | Not explicitly reported in direct comparative studies. | Not explicitly reported in direct comparative studies. | Not explicitly reported for GSIS. |
| Effective Concentration for GSIS Potentiation | Significant potentiation observed at 10 µM.[1] | Significant potentiation observed at 10 µM.[2][3] | Dose-dependent stimulation observed from 0.001 to 10 µM (in INS-1 833/15 cells). |
| EC50 for Downstream Signaling (Inositol Monophosphate Production) | Not directly measured in islets. | Not directly measured in islets. | 72 nM (in CHO cells expressing human GPR40). |
| Mechanism of Action | GPR40 agonist, potentiates GSIS.[4][5] | GPR40 agonist, potentiates GSIS.[2][6] | GPR40 agonist.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Islet Isolation
Rodent Islet Isolation (Collagenase Digestion Method)
-
Pancreas Inflation: The pancreas is distended by injecting a collagenase solution into the common bile duct.
-
Digestion: The inflated pancreas is excised and incubated at 37°C to allow for enzymatic digestion of the exocrine tissue.
-
Islet Purification: The digested tissue is then subjected to a density gradient centrifugation (e.g., using Ficoll) to separate the islets from acinar and other cells.
-
Islet Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum and antibiotics, and allowed to recover before experimentation.
Human Islet Isolation
Human islets are typically isolated from deceased organ donors. The process is more complex than rodent islet isolation and involves:
-
Pancreas Procurement and Preservation: The pancreas is surgically removed and preserved in a cold preservation solution.
-
Enzymatic Digestion: A controlled digestion of the pancreas is performed using a blend of enzymes, including collagenase, in a specialized chamber (e.g., Ricordi chamber).
-
Purification: Islets are purified from the digested tissue using a continuous density gradient on a cell separator.
-
Quality Assessment and Culture: The purity and viability of the isolated islets are assessed, and they are cultured in a specialized medium prior to use in experiments.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Static GSIS Assay
-
Islet Pre-incubation: A specific number of size-matched islets (e.g., 10-20) are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to establish a basal insulin secretion rate.
-
Basal Insulin Secretion: The pre-incubation buffer is removed, and fresh low-glucose KRBB is added. The islets are incubated for a further period (e.g., 60 minutes), and the supernatant is collected to measure basal insulin secretion.
-
Stimulated Insulin Secretion: The low-glucose buffer is replaced with KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without different concentrations of this compound. The islets are incubated for another 60 minutes, and the supernatant is collected.
-
Insulin Measurement: The insulin concentration in the collected supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets, which is determined after lysing the islets at the end of the experiment.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Pancreatic β-Cells
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Workflow for Assessing this compound's Potency
Caption: Experimental workflow for assessing this compound's potency.
References
- 1. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR40-Mediated G α 12 Activation by Allosteric Full Agonists Highly Efficacious at Potentiating Glucose-Stimulated Insulin Secretion in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Fasiglifam: A Deep Dive into its Glucose-Dependent Insulinotropic Effect
For Researchers, Scientists, and Drug Development Professionals
Fasiglifam (TAK-875), a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), demonstrated significant promise in the management of type 2 diabetes mellitus by potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3][4] This guide provides a comprehensive analysis of this compound's mechanism of action, supported by experimental data, and compares its performance with other relevant compounds. While its development was halted due to unforeseen liver toxicity, the study of this compound offers valuable insights into the therapeutic potential and challenges of targeting GPR40.[5][6][7][8]
Mechanism of Action: A Glucose-Dependent Pathway
This compound's key therapeutic advantage lies in its ability to stimulate insulin secretion in a strictly glucose-dependent manner, thereby minimizing the risk of hypoglycemia, a common side effect of many anti-diabetic drugs like sulfonylureas.[1][3][9][10] This glucose dependency is intricately linked to the depolarization of the pancreatic β-cell membrane, a prerequisite for this compound's action.[1][2][11]
Upon binding to GPR40 on pancreatic β-cells, this compound activates the Gαq signaling pathway. This activation leads to a dual potentiating effect on insulin secretion through two distinct downstream branches:
-
The IP₃/Ca²⁺ Pathway: The activation of Gαq leads to the production of inositol trisphosphate (IP₃), which in turn amplifies glucose-induced intracellular Ca²⁺ oscillations. This amplification of Ca²⁺ signals is a critical step in enhancing insulin secretion.[1][2][11]
-
The DAG/PKC Pathway: Simultaneously, the Gαq pathway produces diacylglycerol (DAG), which activates protein kinase C (PKC). This arm of the pathway augments the downstream secretory machinery, acting synergistically with the Ca²⁺ influx to promote insulin release.[1][2][11]
Crucially, both of these pathways are contingent on the initial glucose-stimulated depolarization of the β-cell membrane. In the absence of elevated glucose, the β-cell remains polarized, and this compound is unable to exert its insulinotropic effect.
Signaling Pathway Diagram
Caption: this compound's dual signaling pathway for glucose-dependent insulin secretion.
Experimental Validation
The glucose-dependent insulinotropic effect of this compound has been validated through a series of in vitro and in vivo experiments.
Key Experimental Protocols
1. In Vitro Insulin Secretion Assay (MIN6 Cells or Isolated Pancreatic Islets):
-
Objective: To determine the effect of this compound on insulin secretion at varying glucose concentrations.
-
Methodology:
-
Culture MIN6 cells or isolate pancreatic islets from rodents.
-
Pre-incubate the cells/islets in a low-glucose buffer (e.g., 2.8 mM glucose).
-
Incubate the cells/islets with different concentrations of this compound or a vehicle control in the presence of low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Collect the supernatant after a defined incubation period (e.g., 1-2 hours).
-
Measure the insulin concentration in the supernatant using an ELISA or RIA kit.
-
Normalize insulin secretion to the total insulin content of the cells/islets.
-
2. Intracellular Calcium ([Ca²⁺]i) Measurement:
-
Objective: To assess the effect of this compound on intracellular calcium dynamics in response to glucose.
-
Methodology:
-
Load MIN6 cells or dispersed islet cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Perfuse the cells with buffers containing low and high glucose concentrations.
-
Add this compound or a vehicle control to the perfusion buffer.
-
Monitor changes in intracellular calcium levels by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro validation of this compound's effects.
Comparative Performance
This compound vs. Sulfonylureas (e.g., Glimepiride)
The primary distinction between this compound and sulfonylureas lies in their dependence on glucose for stimulating insulin secretion.
| Feature | This compound (GPR40 Agonist) | Glimepiride (Sulfonylurea) |
| Mechanism of Action | Activates GPR40, potentiating glucose-stimulated insulin secretion.[1][2][3] | Closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and insulin release.[10] |
| Glucose Dependency | Strictly glucose-dependent; minimal effect at low glucose levels.[1][2][3] | Glucose-independent; can stimulate insulin secretion even at low glucose levels.[1][2][10] |
| Risk of Hypoglycemia | Low.[3][9][10] | High.[9][10] |
| Effect on [Ca²⁺]i | Amplifies glucose-induced Ca²⁺ oscillations.[1][2][11] | Induces a robust increase in Ca²⁺ levels irrespective of the glucose concentration.[1][2] |
This compound vs. Other GPR40 Agonists
While this compound was a frontrunner in the development of GPR40 agonists, its journey was cut short by liver safety concerns.[5][6][7][8] This has paved the way for the development of next-generation GPR40 agonists with potentially improved safety profiles.
| Compound | Development Status | Key Differentiator |
| This compound (TAK-875) | Terminated (Phase III) | Potent glucose-dependent insulinotropic effect, but associated with hepatotoxicity.[5][6][7][8] |
| Xelaglifam | Under Investigation | Preclinical data suggest a lower risk of hepatotoxicity compared to this compound.[12] |
| SCO-267 | Under Investigation | Appears to be a full agonist activating both Gq and Gs signaling, potentially leading to the secretion of incretin hormones in addition to insulin.[13] |
Clinical Data Summary
Clinical trials of this compound demonstrated its efficacy in glycemic control.
| Trial Phase | Key Findings | Reference |
| Phase II | Showed dose-dependent reductions in HbA1c and 2-hour post-oral glucose tolerance test glucose levels. Well-tolerated with a low incidence of hypoglycemia. | Burant et al., 2012 |
| Phase III | Confirmed significant reductions in HbA1c and fasting plasma glucose compared to placebo. However, the trial was terminated due to an increased incidence of elevated liver enzymes (ALT/AST).[10] | Kaku et al., 2015; Clifton et al., 2018 |
Conclusion
This compound's mechanism of action, centered on the glucose-dependent potentiation of insulin secretion via the GPR40-Gαq pathway, represents a targeted and logical approach to managing type 2 diabetes. The experimental data consistently validates its intended insulinotropic effect. However, the adverse liver events observed in late-stage clinical trials underscore the critical importance of thorough safety profiling for this class of drugs. The lessons learned from this compound are invaluable for the ongoing development of safer and more effective GPR40 agonists for the treatment of type 2 diabetes.
References
- 1. This compound (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Antidiabetic Drug, this compound/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 5. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. This compound as a new potential treatment option for patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (TAK-875) / Takeda [delta.larvol.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Fasiglifam (TAK-875) and Novel GPR40 Agonists in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has been a promising therapeutic target for type 2 diabetes. Agonists of this receptor enhance glucose-stimulated insulin secretion, offering a mechanism to improve glycemic control with a potentially low risk of hypoglycemia. Fasiglifam (TAK-875) was a front-runner in this class, reaching Phase 3 clinical trials before its development was halted due to liver safety concerns. This guide provides a detailed comparison of the clinical trial data of this compound with emerging GPR40 agonists, focusing on efficacy and safety to inform future drug development efforts.
Mechanism of Action: The GPR40 Signaling Pathway
GPR40 is primarily expressed in pancreatic β-cells. Its activation by long-chain free fatty acids, and synthetic agonists, initiates a signaling cascade that potentiates insulin secretion in the presence of elevated glucose levels. This glucose-dependent mechanism is a key advantage, as it is expected to minimize the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.
The binding of an agonist to GPR40 activates the Gq alpha subunit of the G protein complex. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+), which increases cytosolic Ca2+ concentration. This influx of calcium is a critical step in the exocytosis of insulin-containing granules.
GPR40 signaling cascade leading to insulin secretion.
This compound (TAK-875): Efficacy and the Unforeseen Hurdle of Hepatotoxicity
This compound demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes across multiple clinical trials. However, the emergence of a clear liver safety signal in Phase 3 studies led to the termination of its development program.
Efficacy Data
Phase 2 and 3 trials consistently showed that this compound, at doses of 25 mg and 50 mg, led to statistically significant reductions in HbA1c compared to placebo.[1][2] In a 24-week Phase 3 trial in Japanese patients, the least squares mean change from baseline in HbA1c was -0.57% for the 25 mg dose and -0.83% for the 50 mg dose, compared to a +0.16% change in the placebo group.[1][2]
Safety Data: The Liver Signal
Despite its promising efficacy, the clinical development of this compound was halted due to concerns about drug-induced liver injury (DILI).[3] Pooled data from numerous studies revealed an increased incidence of elevated alanine aminotransferase (ALT) levels in patients treated with this compound compared to placebo and active comparators.[4]
| Dose | N | Incidence of ALT > 3x ULN |
| This compound 25 mg | 63 | 3% |
| This compound 50 mg | 62 | 6% |
| Placebo | 67 | Not reported |
| Data from a 24-week Phase 3 study.[1] |
A retrospective analysis suggested that the hepatotoxicity might be linked to the formation of a reactive acyl glucuronide metabolite, inhibition of bile salt export pump (BSEP), and mitochondrial dysfunction.[4]
The Next Generation of GPR40 Agonists: A Comparative Look
In the wake of this compound's discontinuation, several next-generation GPR40 agonists have entered clinical development, designed to retain the efficacy of GPR40 activation while mitigating the risk of liver toxicity. Here, we compare the available data for some of these emerging candidates.
| Drug | Development Phase | Key Efficacy Findings | Key Safety/Tolerability Findings |
| This compound (TAK-875) | Terminated (Phase 3) | HbA1c Reduction: -0.57% (25mg), -0.83% (50mg) vs. placebo at 24 weeks.[1][2] | Hepatotoxicity: Increased incidence of ALT elevations (>3x ULN) leading to program termination.[4] |
| CPL207280 | Phase 2a | Did not meet primary endpoint for glucose reduction (AUC in OGTT) vs. placebo after 14 days.[5] | Well-tolerated with no severe adverse events and no signals of hepatotoxicity.[5][6] |
| SCO-267 | Phase 1 (Phase 2 in preparation) | Decreased fasting hyperglycemia and improved glycemic control during an oral glucose tolerance test in patients with diabetes.[7][8] | Safe and well-tolerated in single and multiple doses with no reports of hypoglycemia.[7][8] |
| Xelaglifam | Preclinical | Preclinical data suggests sustained glycemic control. [9][10] | Preclinical studies indicate a lower risk of hepatotoxicity compared to this compound.[9][10] |
| AMG 837 | Preclinical/Early Clinical | Preclinical data showed improved glucose tolerance in rodents.[11][12] | Limited clinical safety data available. |
| AM-4668 | Preclinical | Preclinical data suggests improved potency and pharmacokinetic properties.[13] | Limited clinical safety data available. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the typical experimental designs and workflows employed in the evaluation of GPR40 agonists.
Clinical Trial Workflow for Efficacy and Safety Assessment
The clinical development of GPR40 agonists generally follows a standard path from Phase 1 to Phase 3, with specific endpoints to assess both efficacy and safety.
References
- 1. Efficacy and safety of this compound (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. scohia.com [scohia.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.plos.org [journals.plos.org]
- 12. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Fasiglifam's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fasiglifam (TAK-875), a once-promising G protein-coupled receptor 40 (GPR40) agonist for the treatment of type 2 diabetes, was discontinued in Phase III clinical trials due to concerns over liver safety.[1][2][3][4] This guide provides a comparative analysis of this compound's preclinical findings alongside other GPR40 agonists, AMG 837 and CPL207280, to critically assess the translational relevance of the preclinical data and shed light on the challenges of GPR40-targeted drug development.
Preclinical Efficacy: A Comparative Overview
This compound demonstrated robust glucose-lowering effects in preclinical rodent models, a key finding that supported its progression into clinical trials.[5][6] In diabetic rat models, this compound effectively improved glucose tolerance and stimulated insulin secretion in a glucose-dependent manner.[5][6] To provide a clear comparison, the following table summarizes the preclinical efficacy data for this compound and two other GPR40 agonists, AMG 837 and CPL207280.
| Parameter | This compound (TAK-875) | AMG 837 | CPL207280 |
| GPR40 Activation (EC50) | 72 nM[7] | Partial agonist, potent activation in Ca2+ flux assays[2][8] | 80 nM (human GPR40)[3] |
| Animal Model | Neonatally streptozotocin-induced (N-STZ-1.5) diabetic rats[5] | Zucker fatty rats[8] | Wistar Han rats, C57BL6 mice, and three diabetic rat models[3] |
| Key Efficacy Findings | - Dose-dependent improvement in glucose tolerance (3-30 mg/kg)[5]- Greater effect on glucose AUC (-37.6%) than glibenclamide (-12.3%)[5]- Maintained efficacy over 15 weeks of treatment[5] | - Improved glucose tolerance and stimulated insulin secretion[2][8]- Efficacy persisted after 21 days of daily dosing[8] | - 2.5 times greater insulin secretion than this compound at 10 mg/kg in glucose-challenged rodents[3]- Improved glucose tolerance and increased insulin AUC in diabetic rat models[3] |
Preclinical Safety: Unraveling the Liver Toxicity Signal
The critical factor in this compound's failure was the emergence of liver toxicity in clinical trials, a risk that was not fully predicted by early preclinical studies in rats.[9] However, later preclinical investigations and studies in dogs did reveal signals of hepatotoxicity.[7][10] Understanding the disconnect between rodent and human safety data is paramount for future drug development.
| Parameter | This compound (TAK-875) | AMG 837 | CPL207280 |
| Animal Model for Safety | Rats and Dogs[7][10] | Preclinical safety data not extensively published | Rats and Monkeys |
| Key Safety Findings | - Rats: At high doses (1000 mg/kg/day), associated with increases in ALT (x4), bilirubin (x9), and bile acids (x3.4)[2][4]- Dogs: Hepatotoxicity observed, characterized by granulomatous inflammation with crystal formation in the liver and/or bile ducts at repeated doses.[11][12] This was attributed to the precipitation of this compound and its glucuronide metabolite in bile.[11] | - Development discontinued, with some reports suggesting potential toxicity concerns. | - No significant off-target activity in safety panels.[3]- Structurally designed to avoid known risk factors for liver injury, such as bile acid transporter inhibition and reactive metabolite formation.[13] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in a Rat Model of Diabetes
This protocol is representative of the efficacy studies conducted for GPR40 agonists.
1. Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or neonatally streptozotocin-induced (N-STZ) diabetic rats are commonly used models of type 2 diabetes. Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum prior to the study.
2. Acclimatization and Fasting: Animals are acclimated to handling for several days before the experiment. Prior to the OGTT, rats are fasted overnight (approximately 16-18 hours) but have free access to water.[10]
3. Drug Administration: this compound, or the comparator compound, is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).[5] A vehicle control group receives the vehicle alone.
4. Glucose Challenge: Thirty to sixty minutes after drug administration, a baseline blood sample is collected from the tail vein. Subsequently, a glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[14]
5. Blood Sampling and Analysis: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).[14] Blood glucose levels are measured immediately using a glucometer. Plasma can be separated by centrifugation and stored for later analysis of insulin levels using an ELISA kit.
6. Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of the compound on glucose tolerance and insulin secretion.
Assessment of Liver Enzymes in Dog Toxicology Studies
This protocol outlines a typical procedure for monitoring liver safety in preclinical toxicology studies.
1. Animal Model: Beagle dogs are a common non-rodent species used in toxicology studies. Animals are housed individually in cages and provided with a standard diet and water.
2. Dosing Regimen: The test compound is administered orally (e.g., in capsules) once daily for a specified duration (e.g., 14 days, 90 days).[15] A control group receives placebo capsules. Doses are selected based on previous pharmacokinetic and dose-ranging studies.
3. Blood Collection: Blood samples are collected from a peripheral vein (e.g., cephalic or saphenous vein) at baseline and at regular intervals throughout the study (e.g., weekly).[15]
4. Sample Processing and Analysis: The blood is collected in serum separator tubes. After clotting, the serum is separated by centrifugation and analyzed for a panel of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, using an automated clinical chemistry analyzer.[15][16]
5. Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Liver tissues are collected, fixed in formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination by a veterinary pathologist.[17]
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the GPR40 signaling pathway, a typical experimental workflow, and a logical comparison of the developmental fates of the discussed GPR40 agonists.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: A typical preclinical experimental workflow.
Caption: Comparative developmental fates of GPR40 agonists.
Conclusion: Lessons from this compound for Future Drug Development
The case of this compound underscores the critical importance of robust preclinical safety assessment and the challenges of translating findings from animal models to humans. While preclinical efficacy in rodent models was promising and translated to glycemic control in patients, the liver toxicity observed in dogs was a more accurate, albeit still imperfect, predictor of the adverse events that would ultimately halt its development.
The comparison with CPL207280, a GPR40 agonist designed to mitigate the risks associated with this compound, highlights a rational approach to second-generation drug design. By understanding the mechanisms of toxicity of a failed predecessor, in this case, the formation of reactive metabolites and inhibition of bile acid transporters, it is possible to engineer molecules with a potentially improved safety profile.
For researchers and drug development professionals, the translational journey of this compound serves as a crucial case study. It emphasizes the need for:
-
Thorough mechanistic understanding of toxicity: Moving beyond simple observation of adverse events to elucidate the underlying molecular mechanisms.
-
Careful species selection in toxicology studies: Recognizing the limitations of rodent models and the potential predictive value of non-rodent species.
-
Integrated assessment of preclinical data: Considering the totality of efficacy and safety findings to make informed decisions about clinical progression.
By learning from the preclinical and clinical story of this compound, the scientific community can better navigate the complexities of drug development and improve the likelihood of bringing safe and effective therapies to patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mmpc.org [mmpc.org]
- 11. e-jarb.org [e-jarb.org]
- 12. researchgate.net [researchgate.net]
- 13. toegrips.com [toegrips.com]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 15. testinglab.com [testinglab.com]
- 16. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 17. dvm360.com [dvm360.com]
Safety Operating Guide
Proper Disposal Procedures for Fasiglifam (TAK-875)
Fasiglifam (also known as TAK-875) is an investigational drug that was discontinued due to concerns about liver toxicity.[1] As a research compound, particularly one with known toxicity, its disposal must be handled with care to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for the disposal of investigational products and hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling
Before disposal, researchers handling this compound should wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling should occur in a well-ventilated area or a chemical fume hood. In case of a spill, the area should be secured, and cleanup should proceed according to the institution's hazardous material spill response protocol.
Core Disposal Protocol: Investigational Drugs
The disposal of investigational products like this compound is stringent and follows a regulated pathway. The primary options are returning the material to the sponsor or arranging for its destruction by a licensed facility. Under no circumstances should this compound be disposed of in standard trash or poured down the drain.
The step-by-step operational plan for disposal is as follows:
-
Consult Institutional Guidelines: The first step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures and resources that are compliant with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]
-
Contact the Study Sponsor: For unused or expired intact containers of this compound, the primary procedure is often to return the product to the study sponsor or manufacturer.[2][4][5] The sponsor is typically responsible for providing the necessary shipping materials and covering the associated costs.[2][4]
-
Segregate and Label Waste: If return to the sponsor is not possible, this compound must be segregated as chemical or pharmaceutical waste.[6]
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The label must include the chemical name ("this compound / TAK-875"), hazard information (e.g., "Toxic," "Caution: Investigational Drug"), and the accumulation start date.[6][7]
-
Containers must be kept securely closed except when adding waste.[7]
-
-
Arrange for Professional Disposal: The segregated waste must be collected by your institution's EHS department or a licensed hazardous waste disposal vendor.[3][8][9] These services ensure that the compound is transported to a permitted facility for final destruction, which is typically high-temperature incineration.[3][8]
-
Document Everything: Maintain meticulous records of the disposal process. This documentation should include the drug name, quantity, lot number, date of disposal, and the names of the personnel involved.[2][8] This is a critical component of good laboratory practice and regulatory compliance.
Summary of Disposal Practices
The following table summarizes the essential do's and don'ts for the proper disposal of this compound.
| Do | Don't |
| Consult your institution's EHS department first. | Do not pour this compound down the sink or drain. |
| Wear appropriate PPE during handling and disposal. | Do not dispose of this compound in the regular trash. |
| Return unused product to the sponsor whenever possible.[2][4] | Do not mix with other waste streams unless directed by EHS. |
| Segregate waste into clearly labeled, sealed containers.[6][7] | Do not use unlabeled or inappropriate containers for waste. |
| Use a licensed hazardous waste disposal service.[8][9] | Do not transport chemical waste in a private vehicle.[9] |
| Maintain detailed records of all disposal activities.[2][8] | Do not leave waste containers open or in unsecured areas.[7] |
Disposal Workflow
The logical workflow for making decisions regarding the disposal of this compound is illustrated below. This process ensures that all safety and regulatory requirements are met in a sequential manner.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 5. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
- 6. clinicallab.com [clinicallab.com]
- 7. odu.edu [odu.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. ufz.de [ufz.de]
Essential Safety and Logistical Information for Handling Fasiglifam
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical guidance for the handling and disposal of Fasiglifam (also known as TAK-875). This compound is an investigational drug that was withdrawn from clinical trials due to concerns of drug-induced liver injury (DILI). Its handling requires stringent safety measures to mitigate occupational exposure. The primary routes of potential exposure in a laboratory setting include inhalation of aerosols, dermal absorption, and accidental ingestion.
Hazard Profile
This compound has been shown to cause hepatotoxicity. Mechanistic studies indicate that a reactive acyl glucuronide metabolite of this compound is a key contributor to this liver damage[1]. This metabolite can lead to:
-
Covalent binding to liver proteins: This can trigger an immune response and cellular damage.
-
Inhibition of hepatic transporters: This may result in the accumulation of toxic bile acids in the liver[1].
-
Mitochondrial injury: This can impair cellular energy production and lead to cell death.
Due to these significant hazards, all personnel must adhere to the following personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound in solid (powder) or solution form. The following table summarizes the required PPE.
| PPE Category | Equipment Specification | Key Requirements & Best Practices |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Wear two pairs of powder-free nitrile gloves tested to ASTM D6978 standard. The outer glove should be removed and disposed of as hazardous waste immediately after handling or in case of contamination. The inner glove should be removed upon leaving the work area. Change outer gloves every 30-60 minutes or immediately if torn or contaminated. |
| Body Protection | Disposable, low-permeability gown. | Wear a disposable gown made of a lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. Gowns should not be worn outside of the designated handling area and must be disposed of as hazardous waste after each use or if contaminated. |
| Respiratory Protection | NIOSH-approved respirator. | For handling this compound powder outside of a containment device (e.g., weighing), a NIOSH-approved N95 or higher respirator is required to prevent inhalation of aerosolized particles. |
| Eye and Face Protection | Safety goggles and a face shield. | Chemical splash goggles should be worn at all times when handling this compound in any form. A full-face shield must be worn over the goggles when there is a risk of splashes or sprays. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure risk during the handling of this compound.
1. Designated Handling Area:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet (Class II, Type B2), or a containment ventilated enclosure (CVE).
-
The work area must be clearly marked with warning signs indicating the presence of a hazardous compound.
2. Weighing Solid this compound:
-
Weighing of this compound powder should be performed within a containment device to minimize aerosol generation.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling this compound. These should be decontaminated after use or disposed of as hazardous waste.
3. Solution Preparation:
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure all containers are securely capped and clearly labeled with the compound name, concentration, date, and hazard warning.
4. General Handling:
-
Avoid skin contact at all times.
-
Do not eat, drink, or apply cosmetics in the designated handling area.
-
Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Black, leak-proof, and clearly labeled hazardous waste container. | Includes contaminated gloves, gowns, weigh boats, paper towels, and any other disposable materials that have come into contact with this compound. |
| Liquid Waste | Black, leak-proof, and clearly labeled hazardous waste container. | Includes unused this compound solutions and solvent used for decontamination. Do not pour this compound waste down the drain. |
| Sharps Waste | Puncture-resistant sharps container specifically for hazardous pharmaceutical waste. | Includes needles, syringes, and pipette tips used for handling this compound solutions. |
All hazardous waste must be collected by a licensed hazardous waste disposal service.
Experimental Protocols and Data
While specific experimental protocols will vary, any procedure involving this compound must incorporate the safety measures outlined in this document. The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
The following diagram illustrates the signaling pathway associated with this compound-induced hepatotoxicity.
Caption: Signaling pathway of this compound-induced liver toxicity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
